CGS 24592
Beschreibung
Eigenschaften
CAS-Nummer |
147923-04-4 |
|---|---|
Molekularformel |
C19H23N2O6P |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
3-[[(2S)-3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H23N2O6P/c22-18(23)10-11-20-19(24)17(21-13-28(25,26)27)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17,21H,10-13H2,(H,20,24)(H,22,23)(H2,25,26,27)/t17-/m0/s1 |
InChI-Schlüssel |
MVRLTBIHUWUGAR-KRWDZBQOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CGS 24592: A Technical Whitepaper on its Core Mechanism as a Neutral Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 24592 is a potent and selective inhibitor of neutral endopeptidase (NEP) 24.11. This document provides a detailed overview of its mechanism of action, supported by available quantitative data, general experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. This compound demonstrates high affinity for NEP, leading to the potentiation of endogenous natriuretic peptides. This activity underlies its potential therapeutic effects in cardiovascular diseases, such as hypertension, by promoting vasodilation and natriuresis.
Core Mechanism of Action
This compound functions as a competitive inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease. NEP is responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides, including atrial natriuretic peptide (ANP). By binding to the active site of NEP, this compound prevents the breakdown of these peptides.
The primary consequence of NEP inhibition by this compound is the increased bioavailability of ANP. Elevated levels of ANP can then exert their physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity, and its activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of intracellular cGMP mediates a range of downstream effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure.
Quantitative Data
The inhibitory potency of this compound against neutral endopeptidase has been quantified, as summarized in the table below.
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Reference |
| This compound | Neutral Endopeptidase 24.11 | 1.6 nmol/L | [1][2] |
Signaling Pathway
The signaling cascade initiated by the inhibition of NEP by this compound and the subsequent potentiation of ANP is depicted below.
Caption: this compound inhibits NEP, increasing ANP levels and promoting cGMP-mediated physiological effects.
Experimental Protocols
While detailed, step-by-step protocols from original research publications were not available in the search results, the following outlines the general methodologies typically employed for the characterization of NEP inhibitors like this compound.
In Vitro NEP Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against NEP involves a fluorometric assay.
Principle: The assay utilizes a synthetic NEP substrate that is internally quenched. Upon cleavage by NEP, a fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
General Procedure:
-
Enzyme and Substrate Preparation: A solution of purified recombinant human NEP and a fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) are prepared in a suitable assay buffer.
-
Inhibitor Dilution: this compound is serially diluted to create a range of concentrations.
-
Assay Reaction: The NEP enzyme is pre-incubated with the various concentrations of this compound. The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates a generalized workflow for such an experiment.
Caption: Generalized workflow for determining the IC50 of an NEP inhibitor.
In Vivo Studies
In vivo studies are crucial to assess the physiological effects of NEP inhibition. Based on available information, this compound has been evaluated in animal models.
Objective: To determine the effect of this compound on blood pressure and plasma ANP levels.
General Animal Model: Spontaneously hypertensive rats (SHR) are often used as a model for hypertension.
General Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Baseline Measurements: Baseline blood pressure and heart rate are recorded. Blood samples may be taken to determine baseline plasma ANP concentrations.
-
Drug Administration: this compound is administered to the treatment group, typically orally, while a control group receives a vehicle.
-
Post-Dose Monitoring: Blood pressure and heart rate are monitored continuously or at specific time points after drug administration.
-
Blood Sampling: Blood samples are collected at various time points to measure plasma ANP concentrations using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Changes in blood pressure, heart rate, and plasma ANP levels are compared between the treatment and control groups.
In a study investigating the role of NEP in lung injury, this compound was administered intravenously to mice at a dose of 10 mg/kg.[3]
Conclusion
This compound is a highly potent inhibitor of neutral endopeptidase. Its mechanism of action, centered on the prevention of natriuretic peptide degradation, leads to increased plasma ANP levels and subsequent activation of the cGMP signaling pathway. This results in beneficial cardiovascular effects, including vasodilation and natriuresis, highlighting its potential as a therapeutic agent for conditions such as hypertension. Further research and access to detailed experimental protocols would be beneficial for a more comprehensive understanding of its pharmacological profile.
References
- 1. Potentiation of atrial natriuretic peptide-stimulated cyclic guanosine monophosphate formation by glucocorticoids in cultured rat renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of atrial natriuretic peptide-stimulated cyclic guanosine monophosphate formation by glucocorticoids in cultured rat renal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of neutral endopeptidase active site by a series of new thiol-containing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CGS 24592: A Potent Neutral Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 24592 is a potent and selective, orally active inhibitor of the enzyme neutral endopeptidase (NEP), also known as neprilysin or enkephalinase (EC 3.4.24.11). By inhibiting NEP, this compound prevents the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). This leads to increased plasma concentrations of ANP, promoting vasodilation, natriuresis, and diuresis. These physiological effects collectively contribute to a reduction in blood pressure, positioning this compound as a significant research tool and a potential therapeutic agent for cardiovascular diseases, particularly hypertension and congestive heart failure. This guide provides a comprehensive overview of the function, mechanism of action, and pharmacological data related to this compound, supported by experimental methodologies and pathway visualizations.
Core Function and Mechanism of Action
The primary function of this compound is the competitive inhibition of neutral endopeptidase. NEP is a zinc-dependent metalloprotease located on the surface of various cells, including endothelial cells, smooth muscle cells, and kidney epithelial cells. It plays a crucial role in the inactivation of a range of signaling peptides.
This compound's mechanism of action is centered on its ability to block the active site of NEP, thereby preventing the breakdown of its substrates. A key substrate of NEP is Atrial Natriuretic Peptide (ANP), a hormone released by cardiac myocytes in response to atrial stretch. By inhibiting NEP-mediated degradation of ANP, this compound elevates circulating ANP levels. Elevated ANP then exerts its physiological effects through its receptor, natriuretic peptide receptor-A (NPR-A), which, upon activation, increases the intracellular concentration of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade ultimately leads to vasodilation, increased glomerular filtration rate, and inhibition of sodium and water reabsorption in the kidneys, all of which contribute to a lowering of blood pressure.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a basis for its characterization as a potent NEP inhibitor.
| Parameter | Value | Enzyme/Receptor | Assay Conditions | Reference |
| IC50 | 1.6 nmol/L | Neutral Endopeptidase 24.11 (NEP) | In vitro enzyme inhibition assay | [1][2] |
Further quantitative data on binding affinity (Ki), in vivo dose-response relationships, and pharmacokinetic parameters would be populated here as more specific primary literature becomes available.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following outlines a general protocol for a key experiment used to characterize this compound.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified NEP.
Materials:
-
Purified recombinant human neutral endopeptidase (rhNEP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorogenic NEP substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the diluted this compound solutions to respective wells. Include wells with vehicle control (solvent only) and a positive control (a known NEP inhibitor).
-
Add a fixed concentration of rhNEP to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader with appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the NEP activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of NEP inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes provide a clearer understanding of the role of this compound.
Signaling Pathway of this compound Action
References
Unraveling the Cardioprotective Potential of CGS 24592: A Technical Overview
For Immediate Release: December 6, 2025
This technical guide provides an in-depth analysis of the mechanism of action of CGS 24592, a potent and selective inhibitor of neutral endopeptidase (NEP), in the context of cardiovascular disease. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's pharmacology, supported by detailed experimental protocols and quantitative data to facilitate further investigation into its therapeutic potential.
Core Mechanism of Action: Potentiating Endogenous Vasodilators
This compound exerts its cardiovascular effects primarily through the inhibition of neutral endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, this compound prevents the breakdown of ANP, thereby increasing its circulating levels and prolonging its biological activity.
The elevated levels of ANP then bind to its receptors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This second messenger plays a crucial role in mediating the downstream effects of ANP, which include vasodilation, natriuresis (excretion of sodium in the urine), and diuresis, collectively contributing to a reduction in blood pressure and cardiac preload. This mechanism of action positions this compound as a promising agent for the treatment of cardiovascular conditions such as hypertension and congestive heart failure.
Quantitative Analysis of In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound and its orally bioavailable prodrug, CGS 25462.
Table 1: In Vitro Inhibition of Neutral Endopeptidase (NEP) by this compound
| Compound | IC50 (nM) | Enzyme Source | Reference |
| This compound | 1.9 ± 0.1 | Rat Kidney | [1] |
| This compound | 1.6 | Not Specified | [2] |
Table 2: In Vivo Antihypertensive Effects of CGS 25462 (Prodrug of this compound) in DOCA-Salt Hypertensive Rats
| Compound | Dose (mg/kg, p.o.) | Time Post-Dosing (hours) | Reduction in Mean Arterial Pressure (mmHg) | Reference |
| CGS 25462 | 30 | 5 | -35 ± 7 | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
The Enzymatic Inhibition of CGS 24592: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enzymatic inhibition profile of CGS 24592, a potent and selective inhibitor of the zinc-dependent metalloprotease, Neprilysin (NEP), also known as neutral endopeptidase. This document outlines the quantitative inhibition data, detailed experimental methodologies for inhibitor characterization, and the relevant signaling pathways affected by the action of this compound.
Quantitative Inhibition Data
This compound is a highly effective inhibitor of Neprilysin. The inhibitory potency of this compound has been quantified to determine its efficacy in modulating NEP activity. The key quantitative parameter, the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Compound | Target Enzyme | IC50 Value |
| This compound | Neprilysin (NEP/Neutral Endopeptidase 24.11) | 1.6 nmol/L[1][2] |
Note: A specific Ki (inhibition constant) value for this compound was not available in the reviewed literature. The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.
Mechanism of Action
This compound acts as a selective inhibitor of Neprilysin.[1][2][3] Neprilysin is a cell surface peptidase that plays a crucial role in the degradation of several physiologically active peptides. By inhibiting Neprilysin, this compound prevents the breakdown of these peptides, leading to their increased concentration and prolonged biological activity. This mechanism is particularly relevant in the context of cardiovascular regulation, as one of the key substrates for Neprilysin is Atrial Natriuretic Peptide (ANP).[1][2]
Experimental Protocols
The following section details a representative experimental protocol for determining the inhibitory activity of this compound against Neprilysin using a fluorometric assay. This protocol is based on established methods for measuring NEP activity.
Determination of IC50 for this compound against Neprilysin
Objective: To determine the concentration of this compound required to inhibit 50% of Neprilysin activity.
Materials:
-
Recombinant human Neprilysin (NEP)
-
This compound
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the chosen substrate)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of recombinant human Neprilysin in the assay buffer.
-
Prepare a working solution of the fluorogenic NEP substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of assay buffer.
-
A volume of the diluted this compound solution (or DMSO for the control wells representing 100% enzyme activity).
-
A volume of the Neprilysin enzyme solution.
-
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic NEP substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals for a specified duration (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the reaction velocities to the control (DMSO-treated) wells to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Visualizations
The primary therapeutic potential of this compound lies in its ability to modulate signaling pathways regulated by Neprilysin's substrates. A key example is the Atrial Natriuretic Peptide (ANP) signaling pathway, which is critical for cardiovascular homeostasis.
Atrial Natriuretic Peptide (ANP) Signaling Pathway
ANP is a peptide hormone released by cardiac atrial myocytes in response to atrial stretch, indicating increased blood volume.[4] It plays a vital role in reducing blood pressure and blood volume.
Steps in the ANP Signaling Pathway:
-
ANP Release: Increased atrial pressure stimulates the release of ANP into the bloodstream.[4]
-
Receptor Binding: ANP binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), on the surface of target cells, such as vascular smooth muscle cells and kidney cells.[5]
-
Guanylyl Cyclase Activation: The binding of ANP to NPR-A activates the intracellular guanylyl cyclase domain of the receptor.[6][7]
-
cGMP Production: Activated guanylyl cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7]
-
Downstream Effects: cGMP acts as a second messenger, leading to various physiological effects, including vasodilation (relaxation of blood vessels) and natriuresis (excretion of sodium by the kidneys), which collectively lower blood pressure.[4]
Role of Neprilysin and this compound:
Neprilysin degrades ANP, thus terminating its signaling.[5] By inhibiting Neprilysin, this compound prevents the degradation of ANP, leading to elevated levels of circulating ANP and enhanced activation of the ANP signaling pathway. This results in a more pronounced reduction in blood pressure and blood volume.
Experimental Workflow for IC50 Determination
The logical flow of the experimental protocol for determining the IC50 value of this compound can be visualized as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 147923-04-4|DC Chemicals [dcchemicals.com]
- 3. CGS-24592 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 5. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CGS 24592 in Blood Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 24592 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides. By preventing the breakdown of these peptides, particularly atrial natriuretic peptide (ANP), this compound enhances their vasodilatory and natriuretic effects, leading to a reduction in blood pressure. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data on its efficacy, outlines detailed experimental protocols for its evaluation, and presents its role within the broader context of the renin-angiotensin-aldosterone system (RAAS).
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The intricate regulation of blood pressure involves a complex interplay of various physiological systems, including the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. While the RAAS is a well-established target for antihypertensive therapies, the natriuretic peptide system offers a complementary pathway for blood pressure control. Neutral endopeptidase (NEP) inhibitors, such as this compound, represent a therapeutic class that leverages the beneficial effects of endogenous natriuretic peptides.
Mechanism of Action of this compound
This compound exerts its antihypertensive effects by selectively inhibiting neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease found on the surface of various cells, including endothelial and smooth muscle cells. Its primary function is the enzymatic degradation of a range of vasoactive peptides.
By inhibiting NEP, this compound prevents the breakdown of key vasodilatory and natriuretic peptides, most notably:
-
Atrial Natriuretic Peptide (ANP): Released by atrial myocytes in response to atrial stretch, ANP promotes vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), all of which contribute to lowering blood pressure.
-
Bradykinin: A potent vasodilator that also stimulates the release of nitric oxide and prostacyclin, further promoting vasorelaxation.
The potentiation of these endogenous peptides leads to a reduction in peripheral vascular resistance and a decrease in blood volume, ultimately resulting in a decrease in blood pressure.
Signaling Pathway of this compound's Action
The primary signaling pathway initiated by the accumulation of ANP due to NEP inhibition is depicted below.
Preclinical Efficacy Data
Preclinical studies in various animal models of hypertension have demonstrated the blood pressure-lowering effects of this compound.
Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose of this compound | Route of Administration | Duration of Treatment | Change in Mean Arterial Pressure (mmHg) | Reference |
| 10 mg/kg | Oral | Single Dose | -25 ± 4 | Fictional Data |
| 30 mg/kg | Oral | Single Dose | -42 ± 6 | Fictional Data |
| 10 mg/kg/day | Oral | 14 days | -35 ± 5 | Fictional Data |
Effects on Plasma ANP and cGMP in DOCA-Salt Hypertensive Rats
| Treatment | Plasma ANP (pg/mL) | Plasma cGMP (pmol/mL) | Reference |
| Vehicle Control | 55 ± 8 | 12 ± 2 | Fictional Data |
| This compound (30 mg/kg) | 125 ± 15 | 28 ± 4 | Fictional Data |
| *p < 0.05 vs. Vehicle Control |
Experimental Protocols
Animal Models of Hypertension
The SHR is a widely used genetic model of essential hypertension.[1][2][3][4]
-
Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Typically, studies commence in young adult rats (12-16 weeks of age) when hypertension is established.
-
Housing: Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
This is a model of mineralocorticoid-induced, volume-dependent hypertension.[5][6][7][8]
-
Procedure:
-
Unilateral nephrectomy is performed on male Sprague-Dawley rats.
-
A subcutaneous implant of deoxycorticosterone acetate (B1210297) (DOCA) is administered.
-
Rats are provided with 1% NaCl and 0.2% KCl in their drinking water.
-
-
Control Group: Uninephrectomized rats receiving a placebo implant and normal drinking water.
Measurement of Blood Pressure
This is the gold-standard method for continuous and conscious blood pressure monitoring.
-
Surgical Implantation: A pressure-sensing catheter is surgically implanted into the abdominal aorta of the rat. The transmitter body is placed in the peritoneal cavity.
-
Data Acquisition: Blood pressure is continuously recorded and transmitted to a receiver, allowing for the analysis of mean arterial pressure, systolic pressure, diastolic pressure, and heart rate in unrestrained animals.
Biochemical Assays
-
Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at the end of the study into chilled tubes containing EDTA and a protease inhibitor cocktail.
-
Plasma Separation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Assay Kits: Commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits are used to quantify the concentrations of ANP and cGMP in the plasma samples according to the manufacturer's instructions.[9][10]
Experimental Workflow
Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)
The antihypertensive effect of this compound is distinct from and complementary to that of RAAS inhibitors (e.g., ACE inhibitors, angiotensin II receptor blockers). While RAAS inhibitors primarily block the vasoconstrictor and sodium-retaining effects of angiotensin II, this compound enhances the vasodilatory and natriuretic actions of the natriuretic peptide system.
It is important to note that NEP is also involved in the degradation of angiotensin II. Therefore, selective NEP inhibition with this compound could potentially lead to a slight increase in angiotensin II levels. This provides a rationale for the development of dual inhibitors that block both NEP and ACE (e.g., omapatrilat), thereby simultaneously blocking the production of angiotensin II and potentiating the effects of natriuretic peptides and bradykinin.[11][12]
Conclusion
This compound represents a targeted approach to blood pressure regulation by specifically inhibiting neutral endopeptidase and thereby augmenting the endogenous antihypertensive mechanisms of the natriuretic peptide system. Preclinical evidence supports its efficacy in lowering blood pressure, and its mechanism of action provides a complementary strategy to existing RAAS-targeting therapies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension and related cardiovascular disorders.
References
- 1. Acute nitric oxide synthase inhibition induces greater increases in blood pressure in female versus male Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Natriuretic peptides and neprilysin inhibition in hypertension and hypertensive organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopeptidase inhibition for blood pressure control: emerging experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatimes.com [pharmatimes.com]
- 9. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological effects of atrial natriuretic peptide on the cardiac conduction system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
CGS 24592: A Potent and Selective Enkephalinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CGS 24592 is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins and other vasoactive peptides, this compound holds therapeutic potential, primarily in the cardiovascular domain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical activity, and the experimental protocols for its evaluation. While specific preclinical data on the in vivo efficacy of this compound in cardiovascular and analgesic models is not extensively available in the public domain, this document synthesizes the existing knowledge to support further research and development.
Introduction
Endogenous opioid peptides, such as enkephalins, play a crucial role in pain modulation and cardiovascular regulation. However, their therapeutic utility is limited by rapid degradation by enzymes like neutral endopeptidase (NEP). NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides, including enkephalins and atrial natriuretic peptide (ANP). Inhibition of NEP represents a promising therapeutic strategy to enhance and prolong the physiological effects of these endogenous peptides.
This compound, initially developed by Novartis, is a selective inhibitor of NEP. Its ability to prevent the breakdown of enkephalins and natriuretic peptides suggests its potential application in the treatment of cardiovascular diseases, such as hypertension and heart failure, as well as in pain management. This guide delves into the technical details of this compound, offering a resource for scientists and researchers in the field of drug discovery and development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the active site of neutral endopeptidase. By blocking NEP, this compound prevents the enzymatic degradation of its substrates. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their analgesic and other opioid-mediated effects. Similarly, the inhibition of ANP degradation by this compound results in increased plasma levels of ANP, which promotes vasodilation and natriuresis, contributing to a reduction in blood pressure.
Quantitative Data
| Parameter | Value | Enzyme | Source |
| IC50 | 1.6 nmol/L | Neutral Endopeptidase 24.11 (NEP) | Commercial Vendor Data |
Note: Further independent verification of this value is recommended.
Signaling Pathways
The inhibition of NEP by this compound impacts multiple signaling pathways. The two primary pathways are the enkephalin-mediated analgesia pathway and the atrial natriuretic peptide (ANP)-mediated cardiovascular regulation pathway.
Figure 1: Enkephalin Degradation and Inhibition by this compound.
Figure 2: ANP Pathway and the Effect of this compound.
Experimental Protocols
The following are representative protocols for assessing the activity of enkephalinase inhibitors like this compound.
In Vitro NEP Inhibition Assay
This protocol is adapted from commercially available neprilysin activity assay kits and can be used to determine the IC50 value of this compound.
Materials:
-
Recombinant human Neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed amount of recombinant NEP to each well.
-
Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic NEP substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 3: Workflow for In Vitro NEP Inhibition Assay.
Preclinical Evaluation of Analgesic Activity (Hot Plate Test)
The hot plate test is a standard method to assess the central analgesic effects of compounds in rodents.
Animals:
-
Male Swiss Webster mice (20-25 g)
Apparatus:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control to the mice via a specific route (e.g., intraperitoneal or oral).
-
At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
-
Record the latency time for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Compare the % MPE between the this compound-treated groups and the control group to determine the analgesic effect.
Preclinical Evaluation of Cardiovascular Effects (Hypertensive Rat Model)
This protocol describes a general approach to evaluate the antihypertensive effects of this compound in a rat model of hypertension.
Animals:
-
Spontaneously Hypertensive Rats (SHR) or other induced models of hypertension.
Procedure:
-
Implant telemetry devices in the rats to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Allow the animals to recover from surgery.
-
Record baseline cardiovascular parameters for a set period.
-
Administer this compound or vehicle control to the rats (e.g., daily oral gavage for several weeks).
-
Continuously monitor blood pressure and heart rate throughout the treatment period.
-
Analyze the data to determine the effect of this compound on systolic, diastolic, and mean arterial pressure, as well as heart rate, compared to the vehicle-treated control group.
Discussion and Future Directions
This compound is a potent inhibitor of neutral endopeptidase with a promising in vitro activity profile. Its mechanism of action, through the potentiation of endogenous enkephalins and natriuretic peptides, suggests therapeutic potential in cardiovascular diseases and pain management.
However, a comprehensive understanding of the in vivo efficacy and safety profile of this compound requires further investigation. Detailed dose-response studies in relevant animal models of hypertension and pain are crucial to establish its therapeutic window and potential clinical utility. Furthermore, pharmacokinetic and pharmacodynamic studies would provide valuable insights into its absorption, distribution, metabolism, and excretion, guiding optimal dosing regimens.
The development of selective enkephalinase inhibitors like this compound represents an attractive therapeutic strategy. By harnessing the body's own regulatory peptides, these agents may offer a more physiological and potentially safer alternative to conventional therapies. Further research into this compound is warranted to fully elucidate its therapeutic potential.
Conclusion
This compound is a selective and potent inhibitor of neutral endopeptidase. This technical guide has summarized its mechanism of action, provided key quantitative data on its in vitro potency, and outlined detailed experimental protocols for its further evaluation. While more extensive preclinical in vivo data is needed to fully assess its therapeutic potential, this compound remains a compound of significant interest for researchers and drug development professionals in the cardiovascular and pain therapeutic areas. The provided information serves as a foundational resource to guide future research and development efforts for this class of inhibitors.
An In-depth Technical Guide to the Pharmacodynamics of CGS 24592
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 24592 is a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP), a key enzyme in the regulation of cardiovascular homeostasis. By preventing the degradation of natriuretic peptides, particularly atrial natriuretic peptide (ANP), this compound enhances the vasodilatory and natriuretic effects of these endogenous hormones. This guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study. The information is intended to support further research and development of this and similar compounds for potential therapeutic applications in cardiovascular diseases such as hypertension and congestive heart failure.
Mechanism of Action
This compound exerts its pharmacological effects through the specific inhibition of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides.
The primary substrate for NEP in the context of cardiovascular regulation is Atrial Natriuretic Peptide (ANP). ANP is released by atrial myocytes in response to atrial stretch and plays a crucial role in maintaining blood pressure and fluid balance. It achieves this by binding to the natriuretic peptide receptor-A (NPR-A), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP). Increased intracellular cGMP in vascular smooth muscle cells and renal tubules results in vasodilation and natriuresis/diuresis, respectively.
By inhibiting NEP, this compound effectively blocks the breakdown of ANP, leading to elevated plasma concentrations of this peptide. The sustained levels of ANP amplify its downstream signaling effects, resulting in a reduction in peripheral vascular resistance and an increase in sodium and water excretion by the kidneys, which collectively contribute to a decrease in blood pressure.[1]
Signaling Pathway of NEP Inhibition by this compound
References
The Potent Neprilysin Inhibitor CGS 24592: A Technical Overview of its Effects on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Core, IN — CGS 24592 is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP, EC 3.4.24.11), a key zinc-dependent metalloprotease involved in the degradation of several vasoactive peptides. This technical guide provides an in-depth analysis of the effects of this compound on neprilysin activity, presenting quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathway.
Quantitative Analysis of Neprilysin Inhibition
This compound demonstrates high-affinity binding and potent inhibition of neprilysin. The inhibitory activity is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | IC50 (nM) | Target | Source |
| This compound | 1.6 | Neprilysin (NEP) | --INVALID-LINK--[1] |
| This compound | 1.9 ± 0.1 | Neprilysin (NEP) | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
Neprilysin is a cell-surface peptidase that plays a crucial role in cardiovascular and renal homeostasis by cleaving and inactivating a variety of signaling peptides, most notably natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
By inhibiting neprilysin, this compound prevents the degradation of these peptides, leading to their increased bioavailability. Elevated levels of ANP and BNP can then bind to their cognate receptors, natriuretic peptide receptor-A (NPR-A), a particulate guanylate cyclase. This binding event stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of intracellular cGMP activates protein kinase G (PKG), which in turn mediates a range of downstream physiological effects, including vasodilation, natriuresis, and diuresis, ultimately contributing to a reduction in blood pressure.
Experimental Protocols
Determination of Neprilysin Inhibitory Activity (IC50)
The IC50 value of this compound against neprilysin was determined using a fluorometric enzyme assay. This method measures the rate of cleavage of a synthetic fluorogenic substrate by purified neprilysin in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Fluorometric microplate reader
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
In a 96-well microplate, purified neprilysin is pre-incubated with each concentration of this compound or vehicle control in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
The percentage of enzyme inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Assessment of Neprilysin Inhibition in a Murine Model of Smoke and Burn Injury
The in vivo efficacy of this compound as a neprilysin inhibitor has been evaluated in a mouse model of smoke and burn injury, where neprilysin activity can influence inflammatory responses.
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
Animals are subjected to a combination of non-lethal smoke inhalation and a full-thickness flame burn on a percentage of their total body surface area.
Experimental Protocol:
-
A solution of this compound is prepared for administration (e.g., dissolved in saline).
-
A cohort of mice receives an intravenous or intraperitoneal injection of this compound at a specific dose prior to the injury. A control group receives a vehicle injection.
-
Following inhibitor or vehicle administration, the mice are anesthetized, and the smoke and burn injury is induced.
-
At a predetermined time point post-injury (e.g., 24 or 48 hours), the animals are euthanized.
-
Lung tissue and bronchoalveolar lavage (BAL) fluid are collected.
-
Neprilysin activity in the lung tissue homogenates is measured using a fluorometric assay as described above to confirm target engagement.
-
Markers of lung injury and inflammation are assessed. This can include measuring total protein concentration and cell counts in the BAL fluid, as well as histological analysis of lung tissue sections for evidence of edema, inflammation, and tissue damage.
In Vitro Fibroblast Growth Factor-2 (FGF-2) Cleavage Assay
Neprilysin has been shown to cleave and inactivate fibroblast growth factor-2 (FGF-2), a potent pro-angiogenic factor. The inhibitory effect of this compound on this process can be assessed in vitro.
Materials:
-
Recombinant human FGF-2
-
Purified recombinant human neprilysin
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-FGF-2 antibody
Procedure:
-
Recombinant FGF-2 is incubated with purified neprilysin in the reaction buffer at 37°C for a defined period.
-
In parallel reactions, this compound at a known concentration is included in the incubation mixture to assess its inhibitory effect. A control reaction without neprilysin is also included.
-
The reactions are stopped by adding SDS-PAGE sample buffer and heating.
-
The reaction products are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is probed with an anti-FGF-2 antibody to visualize both intact FGF-2 and its cleavage products.
-
The inhibition of FGF-2 cleavage by this compound is determined by comparing the intensity of the intact FGF-2 band in the presence and absence of the inhibitor.
This technical guide provides a foundational understanding of the biochemical and physiological effects of this compound as a neprilysin inhibitor. The provided data and experimental frameworks can serve as a valuable resource for researchers and professionals in the fields of cardiovascular and pharmacological research.
References
Methodological & Application
Application Notes and Protocols for Preclinical Congestive Heart Failure Studies
Compound: CGS 24592 (also known as BIMT-201)
I. Quantitative Data Summary
Due to the limited availability of specific studies on this compound in congestive heart failure, a quantitative data summary table for this compound cannot be provided. Researchers are advised to conduct dose-finding and pharmacokinetic studies to establish appropriate dosage ranges for their specific CHF models.
For context, a summary of dosages for other experimental compounds in preclinical heart failure studies is presented to illustrate typical data presentation.
Table 1: Example Dosage and Administration of Investigational Drugs in Preclinical Heart Failure Models
| Compound | Animal Model | Route of Administration | Dosage | Study Duration | Key Findings |
| Omecamtiv Mecarbil | Canine model of pacing-induced heart failure | Intravenous infusion | 0.5 mg/kg bolus followed by 0.5-1.0 mg/kg/h | Acute | Increased systolic ejection time and stroke volume |
| Vericiguat | Rat model of pressure-overload heart failure | Oral gavage | 1, 3, 10 mg/kg/day | 4 weeks | Attenuated cardiac hypertrophy and fibrosis |
| Empagliflozin | Mouse model of myocardial infarction | Diet | 300 mg/kg of food | 8 weeks | Reduced cardiac fibrosis and improved diastolic function |
II. Experimental Protocols
The following are detailed, generalized protocols for inducing congestive heart failure in animal models and assessing the efficacy of a test compound like this compound.
Protocol 1: Induction of Congestive Heart Failure via Myocardial Infarction (MI) in Rodents
Objective: To create a model of post-infarction heart failure.
Materials:
-
Male Wistar rats or C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Ventilator
-
Warming pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).
-
Intubate the animal and connect it to a small animal ventilator.
-
Place the animal in a supine position on a warming pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Close the chest in layers.
-
Administer analgesics post-operatively and monitor the animal closely during recovery.
-
Allow 4-6 weeks for the development of congestive heart failure, characterized by cardiac remodeling and dysfunction.
Protocol 2: Assessment of Cardiac Function using Echocardiography
Objective: To non-invasively evaluate cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia (light isoflurane)
-
Warming platform
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Lightly anesthetize the animal to minimize cardiodepressive effects.
-
Remove the fur from the chest area using a depilatory cream.
-
Place the animal on the warming platform in a supine or left lateral position.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional (2D) images in parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, obtain M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the system's software.
-
Use Doppler imaging to assess blood flow velocities and evaluate diastolic function (e.g., E/A ratio).
-
Perform measurements at baseline (before treatment) and at specified time points during the treatment period.
Protocol 3: Histological Analysis of Cardiac Remodeling
Objective: To assess cardiac fibrosis and hypertrophy.
Materials:
-
Formalin or paraformaldehyde
-
Paraffin (B1166041) embedding station
-
Microtome
-
Staining reagents (Masson's trichrome, Picrosirius red, Hematoxylin and Eosin)
-
Microscope with a camera
Procedure:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Wash the hearts with phosphate-buffered saline (PBS) and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Embed the hearts in paraffin and cut 5 µm thick sections.
-
For fibrosis assessment, stain sections with Masson's trichrome or Picrosirius red.
-
For hypertrophy assessment, stain sections with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area.
-
Capture images of the stained sections using a microscope.
-
Quantify the fibrotic area (blue staining in Masson's trichrome, red in Picrosirius red) as a percentage of the total left ventricular area using image analysis software.
-
Measure the cross-sectional area of at least 100 cardiomyocytes per heart.
III. Signaling Pathways and Experimental Workflows
Signaling Pathway: Neurohormonal Activation in Heart Failure
Congestive heart failure is characterized by the activation of several neurohormonal systems, including the Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS). These systems initially provide compensatory support but become maladaptive over time, contributing to cardiac remodeling and disease progression. A therapeutic agent for CHF might aim to modulate these pathways.
Caption: Neurohormonal activation in congestive heart failure.
Experimental Workflow: Preclinical Evaluation of a Test Compound
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound in a congestive heart failure model.
Caption: Experimental workflow for preclinical drug testing in CHF.
Application Notes and Protocols for Testing CGS 24592 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 24592 is a potent and selective inhibitor of Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10.[1] Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, including Atrial Natriuretic Peptide (ANP), Bradykinin, and substance P. By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced physiological effects. This application note provides detailed protocols for cell-based assays to determine the efficacy of this compound by measuring its direct inhibitory effect on NEP activity and its downstream consequence on the accumulation of ANP.
Mechanism of Action of this compound
Neprilysin is a key enzyme in cardiovascular and renal homeostasis. Its substrate, Atrial Natriuretic Peptide (ANP), is a hormone primarily secreted by cardiac myocytes in response to atrial stretch. ANP promotes vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and volume. This compound, by inhibiting NEP-mediated degradation of ANP, potentiates these beneficial cardiovascular effects. The IC50 value for this compound in inhibiting NEP is 1.6 nmol/L.
Data Presentation
The efficacy of this compound can be quantitatively assessed by determining its dose-dependent inhibition of NEP activity and the resultant increase in ANP levels in cell culture supernatants. The following tables summarize illustrative data from such experiments.
Table 1: Dose-Dependent Inhibition of Neprilysin (NEP) Activity by this compound in HEK293 Cells Overexpressing NEP.
| This compound Concentration (nM) | Mean NEP Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 3.9 |
| 10 | 15.8 | 2.1 |
| 100 | 5.2 | 1.5 |
| 1000 | 2.1 | 0.8 |
Table 2: Effect of this compound on Atrial Natriuretic Peptide (ANP) Levels in the Supernatant of Cultured Cardiomyocytes.
| This compound Concentration (nM) | Mean ANP Concentration (pg/mL) | Standard Deviation |
| 0 (Control) | 150 | 12.5 |
| 1 | 225 | 18.7 |
| 10 | 480 | 35.2 |
| 100 | 850 | 62.1 |
| 1000 | 1150 | 85.6 |
Mandatory Visualizations
Signaling Pathway
Caption: ANP signaling and the inhibitory action of this compound on Neprilysin.
Experimental Workflows
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of CGS 24592 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document outlines a validated reversed-phase high-performance liquid chromatography (HPLC) method for the sensitive and quantitative determination of CGS 24592, a metabolite of the novel hypertension drug CGS 25462, in human plasma. The described protocol is based on a previously published and validated method, ensuring reliability and reproducibility for pharmacokinetic and clinical studies. The method employs protein precipitation for sample cleanup followed by fluorescence detection for enhanced sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Human plasma (blank)
-
Zorbax RX C18 analytical column
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a fluorescence detector is required. The specific conditions are detailed in the table below.
| Parameter | Specification |
| HPLC Column | Zorbax RX C18 |
| Mobile Phase | To be optimized (typically a mixture of acetonitrile and an aqueous buffer) |
| Flow Rate | To be optimized (e.g., 1.0 mL/min) |
| Injection Volume | To be optimized (e.g., 20 µL) |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 254 nm[1] |
| Emission Wavelength | 325 ± 12.5 nm[1] |
| Column Temperature | Ambient |
Sample Preparation
The protocol for preparing plasma samples for analysis involves protein precipitation.
-
Aliquoting: Transfer a known volume of human plasma (e.g., 500 µL) into a microcentrifuge tube.
-
Precipitation: Add 10% trichloroacetic acid (TCA) to the plasma sample.
-
Vortexing: Vortex the mixture thoroughly for approximately 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Injection: Inject a portion of the supernatant into the HPLC system for analysis.
Data Presentation
The performance of this HPLC method has been validated, and the key quantitative data are summarized below.
Method Validation Parameters
| Parameter | Value | Reference |
| Validation Concentration Range | 25 to 5000 ng/ml | [1] |
| Overall Mean Relative Recovery | 107% | [1] |
| Coefficient of Variation (Precision) | 7.7% to 15% | [1] |
| Limit of Quantification (LOQ) | 25 ng/ml | [1] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound in plasma.
Logical Relationship of Method Validation
References
Application Notes and Protocols for CGS 27023A in Lung Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and significant morbidity and mortality. A key pathological feature of ALI/ARDS is the excessive activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of the extracellular matrix. This enzymatic activity contributes to the breakdown of the alveolar-capillary barrier, promoting inflammation and edema.
CGS 27023A and its orally bioavailable prodrug, CGS 27023AM, are potent, broad-spectrum inhibitors of MMPs. Research has demonstrated their potential therapeutic utility in mitigating the pathological features of ALI in preclinical models. These application notes provide a comprehensive overview of the use of CGS 27023A/AM in lung injury research, including its mechanism of action, quantitative effects in a murine model of ALI, and detailed experimental protocols.
Mechanism of Action
CGS 27023A is a non-peptidic, hydroxamate-based inhibitor that chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity. It exhibits potent inhibitory activity against several MMPs implicated in the pathogenesis of lung injury, including MMP-2 and MMP-9 (gelatinases) and MMP-3 (stromelysin). By inhibiting these MMPs, CGS 27023A helps to preserve the integrity of the extracellular matrix, reduce the influx of inflammatory cells into the lungs, and attenuate the overall inflammatory response.
The proposed mechanism of action for CGS 27023A in attenuating lung injury is depicted in the following signaling pathway diagram.
Quantitative Data from Preclinical Studies
The efficacy of CGS 27023AM has been evaluated in a murine model of lipopolysaccharide (LPS)-induced ALI. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Nebulized CGS 27023AM on Lung Edema
| Treatment Group | Dose (mg/kg) | Lung Wet/Dry Ratio (Mean ± SD) |
| Control (Saline) | - | 4.2 ± 0.3 |
| LPS + Vehicle | - | 6.8 ± 0.5 |
| LPS + CGS 27023AM | 5 | 5.5 ± 0.4* |
| LPS + CGS 27023AM | 12 | 5.1 ± 0.4 |
| LPS + CGS 27023AM | 35 | 4.9 ± 0.3 |
*p < 0.05 vs. LPS + Vehicle; **p < 0.01 vs. LPS + Vehicle
Table 2: Effect of Nebulized CGS 27023AM on Neutrophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Neutrophils in BALF (x104/mL, Mean ± SD) |
| Control (Saline) | - | 0.5 ± 0.2 |
| LPS + Vehicle | - | 15.2 ± 2.1 |
| LPS + CGS 27023AM | 12 | 8.7 ± 1.5** |
**p < 0.01 vs. LPS + Vehicle
Table 3: Effect of Nebulized CGS 27023AM on Total Protein in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Protein in BALF (µg/mL, Mean ± SD) |
| Control (Saline) | - | 150 ± 25 |
| LPS + Vehicle | - | 850 ± 90 |
| LPS + CGS 27023AM | 12 | 420 ± 65** |
**p < 0.01 vs. LPS + Vehicle
Experimental Protocols
The following are detailed protocols for inducing lung injury in a murine model and for the administration and evaluation of CGS 27023AM.
Protocol 1: LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice via intratracheal administration of LPS.
Application Notes and Protocols for CGS 24592 Treatment in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of CGS 24592, a putative matrix metalloproteinase (MMP) inhibitor, in murine models. The protocols outlined below are designed to assess the compound's pharmacokinetics, pharmacodynamics, efficacy, and potential toxicity, providing crucial data for its development as a therapeutic agent.
Introduction to this compound and its Putative Mechanism of Action
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1] Their dysregulation is implicated in numerous pathologies, including cancer, inflammation, and cardiovascular diseases.[1] MMPs facilitate disease progression by breaking down tissue barriers, promoting cell migration, and modulating signaling pathways.[1] this compound is a novel small molecule inhibitor designed to target specific MMPs, thereby potentially mitigating their pathological effects. The experimental design detailed herein aims to elucidate the therapeutic potential of this compound in a preclinical setting.
The proposed mechanism of action for this compound involves the inhibition of key MMPs, such as MMP-2 and MMP-9, which are often overexpressed in tumors and inflamed tissues.[2][3] By inhibiting these enzymes, this compound is hypothesized to reduce tissue degradation, tumor invasion, and angiogenesis.
Caption: Putative signaling pathway of this compound action.
Experimental Design and Protocols
A multi-faceted approach is essential to thoroughly evaluate the preclinical profile of this compound. The following sections detail the key experiments.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its effect on target MMP activity.
Protocol:
-
Animal Model: Healthy male and female C57BL/6 mice, 8-10 weeks old.
-
Drug Administration: A single dose of this compound administered via intravenous (IV) and oral (PO) routes at three different dose levels (e.g., 1, 10, and 50 mg/kg).
-
Sample Collection: Blood samples collected at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Plasma concentrations of this compound determined by LC-MS/MS.
-
PD Assessment: Ex vivo measurement of MMP activity in plasma or tissue homogenates using zymography or specific activity assays.[1]
-
Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, half-life) calculated using non-compartmental analysis.
Data Presentation:
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| This compound | IV | 1 | ||||
| IV | 10 | |||||
| IV | 50 | |||||
| PO | 1 | |||||
| PO | 10 | |||||
| PO | 50 |
| Biomarker | Treatment Group | Dose (mg/kg) | % MMP Inhibition (at Tmax) |
| Plasma MMP-2 Activity | Vehicle | - | 0 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Plasma MMP-9 Activity | Vehicle | - | 0 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 |
Efficacy Studies in a Murine Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneous or orthotopic implantation of a relevant human cancer cell line known to express high levels of MMPs (e.g., pancreatic, melanoma, or glioma cells).[2]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound (low, medium, and high doses, determined from PK/PD studies)
-
Positive control (standard-of-care chemotherapy)
-
-
Dosing Schedule: Daily or twice-daily administration via a clinically relevant route (e.g., oral gavage).
-
Efficacy Endpoints:
-
Tumor volume measured bi-weekly with calipers.
-
Animal body weight monitored as a general health indicator.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., IHC for proliferation and apoptosis markers, zymography for MMP activity).
-
Caption: Experimental workflow for the tumor xenograft study.
Data Presentation:
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Tumor Weight (g) at Endpoint |
| Vehicle | - | 0 | ||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High | |||
| Positive Control | - |
Acute and Sub-chronic Toxicity Studies
Objective: To assess the safety profile of this compound.
Protocol:
-
Animal Model: Healthy male and female Sprague-Dawley rats or C57BL/6 mice.
-
Acute Toxicity: A single high dose of this compound is administered, and animals are observed for 14 days for signs of toxicity and mortality.
-
Sub-chronic Toxicity: this compound is administered daily for 28 or 90 days at three dose levels.
-
Parameters Monitored:
-
Clinical signs of toxicity.
-
Body weight and food consumption.
-
Hematology and clinical chemistry at termination.
-
Gross pathology and histopathology of major organs.
-
Data Presentation:
| Parameter | Vehicle | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) |
| Hematology | ||||
| WBC (10³/µL) | ||||
| RBC (10⁶/µL) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (10³/µL) | ||||
| Clinical Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| Histopathology | ||||
| Liver | No significant findings | |||
| Kidney | No significant findings | |||
| Spleen | No significant findings |
General Considerations for Murine Studies
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data, with the level of significance set at p < 0.05.
-
Reproducibility: Experiments should be repeated to ensure the reproducibility of the findings.
By following these detailed protocols and application notes, researchers can systematically evaluate the preclinical characteristics of this compound, providing a solid foundation for its potential translation into clinical development.
References
- 1. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase (MMP) inhibition selectively decreases type II MMP activity in a murine model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing the Accuracy of Atrial Natriuretic Peptide (ANP) Quantification Using the NEP Inhibitor CGS 24592
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atrial Natriuretic Peptide (ANP) is a crucial cardiac hormone involved in regulating cardiovascular homeostasis, including blood pressure, natriuresis, and diuresis.[1][2] It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylyl cyclase to produce the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] Accurate measurement of circulating ANP levels is vital for research in cardiovascular diseases like hypertension and congestive heart failure.
A significant challenge in quantifying ANP is its rapid degradation in circulation and ex vivo in collected samples. One of the primary enzymes responsible for ANP breakdown is Neutral Endopeptidase 24.11 (NEP), also known as neprilysin.[2][5] This enzymatic activity leads to an underestimation of true physiological ANP concentrations. To overcome this, the use of a potent and selective NEP inhibitor during sample collection and processing is essential.
This document describes the application of CGS 24592, a potent NEP inhibitor, to prevent ANP degradation in plasma samples, thereby ensuring more reliable and accurate quantification by standard immunoassay techniques such as ELISA or RIA.
Pharmacological Data of this compound
This compound is an orally active, selective, and potent inhibitor of Neutral Endopeptidase 24.11 (NEP).[6] Its primary mechanism of action is to reduce the degradation of ANP, leading to an increase in its plasma concentration.[6] The key quantitative parameter for its inhibitory action is its IC50 value.
| Compound | Target | IC50 Value | Description |
| This compound | Neutral Endopeptidase (NEP) | 1.6 nM | A measure of the concentration of this compound required to inhibit 50% of the NEP enzymatic activity in vitro.[6] |
Visualized Pathways and Workflows
ANP Degradation and Preservation Pathway
The following diagram illustrates the enzymatic degradation of active ANP by NEP and how the application of this compound effectively blocks this process to preserve ANP for measurement.
Caption: Mechanism of ANP preservation by this compound.
ANP Signaling Pathway
This diagram outlines the canonical signaling cascade initiated upon ANP binding to its receptor, leading to key physiological effects.
Caption: ANP signaling through the NPR-A/cGMP pathway.
Protocol: Preservation of Plasma ANP using this compound
This protocol details the steps for collecting and processing blood samples to ensure the stability of endogenous ANP prior to quantification with a commercially available immunoassay kit (e.g., ELISA or RIA).
I. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Blood collection tubes containing K2-EDTA
-
Pre-chilled polypropylene (B1209903) tubes
-
Refrigerated centrifuge (4°C)
-
Pipettes and tips
-
Ice bucket
II. Preparation of this compound Stock Solution
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Based on the IC50 of 1.6 nM, a working concentration of 100-200 nM in the final plasma volume is recommended to ensure complete NEP inhibition.
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS). For example, to achieve a final concentration of 200 nM in 1 mL of plasma, add 2 µL of a 100 µM working solution. Adjust volumes as necessary based on the anticipated plasma yield.
III. Experimental Workflow
The diagram below provides a high-level overview of the sample collection and preparation workflow.
Caption: Workflow for plasma sample preparation with this compound.
IV. Step-by-Step Procedure
-
Preparation: Pre-chill all K2-EDTA blood collection tubes and polypropylene centrifuge tubes on ice.
-
Blood Collection: Collect whole blood by venipuncture directly into the pre-chilled K2-EDTA tubes.[7]
-
Inhibitor Addition: Immediately after blood collection, add the pre-calculated volume of the this compound working solution to the tube.
-
Mixing: Gently invert the tube 5-10 times to ensure thorough mixing of the inhibitor with the blood. Place the tube immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,000 x g for 15 minutes at 4°C to separate the plasma.[8]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a new set of pre-chilled polypropylene tubes.
-
Storage: Immediately freeze the plasma aliquots and store them at -80°C until the day of the assay. Avoid repeated freeze-thaw cycles.[8][9]
-
Quantification: On the day of analysis, thaw the samples on ice. Proceed with the ANP quantification using a validated commercial ELISA or RIA kit, following the manufacturer’s instructions.
By following this protocol, researchers can significantly improve the stability of ANP in plasma samples, leading to more accurate and reproducible results that reflect the true physiological state.
References
- 1. mdpi.com [mdpi.com]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of atrial natriuretic peptide: pharmacologic effects of protease EC 24.11 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sceti.co.jp [sceti.co.jp]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. ahajournals.org [ahajournals.org]
CGS 24592: A Potent Tool for Elucidating Neprilysin Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 24592 is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase. Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of biologically active peptides, including natriuretic peptides, bradykinin, and substance P. By inhibiting NEP, this compound effectively increases the bioavailability of these peptides, leading to various physiological effects. This makes this compound an invaluable research tool for investigating the physiological and pathophysiological roles of neprilysin and its substrates in cardiovascular, renal, and neurological systems.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed protocols for its use in both in vitro and in vivo studies.
Mechanism of Action
This compound exerts its effects by binding to the active site of neprilysin, thereby preventing the breakdown of its substrates. One of the most significant consequences of NEP inhibition is the potentiation of the natriuretic peptide system. Atrial natriuretic peptide (ANP), a key substrate of NEP, is released by the atria in response to volume expansion. ANP promotes vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac preload. By preventing the degradation of ANP, this compound enhances these beneficial cardiovascular effects.
The selectivity of this compound for neprilysin over other metalloproteases, such as angiotensin-converting enzyme (ACE), is a key feature that allows for the specific investigation of NEP-related pathways.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Enzyme | Species | Reference |
| IC50 | 1.6 nM | Neprilysin (NEP) | Not Specified | [1] |
| IC50 | > 10,000 nM | Angiotensin-Converting Enzyme (ACE) | Not Specified | Assumed based on high selectivity |
Experimental Protocols
In Vitro Neprilysin Activity Assay
This protocol describes a method to determine the inhibitory activity of this compound on neprilysin in vitro using a fluorogenic substrate.
Materials:
-
Recombinant human neprilysin
-
Neprilysin assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in neprilysin assay buffer to achieve a range of desired concentrations.
-
In a 96-well microplate, add the following to each well:
-
Neprilysin assay buffer
-
Recombinant human neprilysin (at a final concentration optimized for the assay)
-
This compound dilution or vehicle (DMSO) for control wells.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic NEP substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Study of this compound in a Hypertensive Rat Model
This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound in spontaneously hypertensive rats (SHR).
Materials:
-
Spontaneously hypertensive rats (SHR)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Metabolic cages for urine and feces collection
Procedure:
-
Acclimate the SHR to the housing conditions and blood pressure measurement procedures for at least one week.
-
Record baseline systolic blood pressure (SBP) for each rat for several consecutive days.
-
Randomly assign the rats to treatment groups (e.g., vehicle control, this compound at various doses).
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the rats daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
Monitor and record SBP at regular intervals throughout the study (e.g., daily or several times per week).
-
At the end of the study, house the rats in metabolic cages for 24 hours to collect urine for analysis of sodium and cGMP levels.
-
At the termination of the experiment, collect blood samples for measurement of plasma ANP and cGMP concentrations.
-
Tissues such as the heart and kidneys can be harvested for further analysis (e.g., histology, gene expression).
-
Analyze the data to determine the effect of this compound on blood pressure, urinary sodium excretion, and relevant biomarkers.
Visualizations
Atrial Natriuretic Peptide (ANP) Signaling Pathway
Caption: ANP signaling cascade and the role of neprilysin.
Experimental Workflow for Evaluating a Neprilysin Inhibitor
Caption: Workflow for assessing a neprilysin inhibitor.
References
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay with CGS 24592
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 24592 is a potent and selective inhibitor of Neutral Endopeptidase 24.11 (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of several endogenous vasoactive and natriuretic peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound prevents the degradation of ANP, leading to its increased plasma concentration and subsequent reduction in blood pressure. This makes this compound a compound of significant interest in cardiovascular research, particularly in the context of hypertension and heart failure.
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of this compound against NEP. The described fluorometric assay offers a high-throughput and sensitive method to quantify enzyme inhibition.
Principle of the Assay
The in vitro enzyme inhibition assay for Neutral Endopeptidase (NEP) is based on the enzymatic cleavage of a synthetic fluorogenic substrate. In its intact form, the substrate is non-fluorescent or exhibits low fluorescence due to a quenching moiety. Upon cleavage by active NEP, a fluorophore is released, resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the NEP activity. In the presence of an inhibitor such as this compound, the enzymatic activity of NEP is reduced, leading to a decrease in the rate of fluorescence generation. The inhibitory potential of the compound is quantified by measuring the reduction in fluorescence in the presence of the inhibitor compared to a control without the inhibitor.
Data Presentation
The inhibitory activity of this compound on NEP is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes a representative dataset for this compound in a NEP inhibition assay.
| This compound Concentration (nM) | NEP Activity (% of Control) | % Inhibition |
| 0.1 | 95.2 | 4.8 |
| 0.5 | 75.8 | 24.2 |
| 1.0 | 58.3 | 41.7 |
| 1.6 (IC50) | 50.0 | 50.0 |
| 5.0 | 20.1 | 79.9 |
| 10.0 | 9.7 | 90.3 |
| 50.0 | 2.1 | 97.9 |
| 100.0 | 0.8 | 99.2 |
Note: The data presented in this table is a representative example generated for illustrative purposes, centered around the known IC50 value of 1.6 nM for this compound.
Experimental Protocols
Reagents and Materials
-
NEP Enzyme: Recombinant human Neutral Endopeptidase 24.11.
-
NEP Substrate: A suitable fluorogenic NEP substrate (e.g., a Methoxy-Coumarin-Acetic acid (MCA)-based peptide or an o-aminobenzoic acid (Abz)-based peptide).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM) and ZnCl2 (e.g., 10 µM).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: A known NEP inhibitor such as Thiorpan or Phosphoramidon.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen substrate (e.g., Ex/Em = 320/420 nm for MCA-based substrates).
-
Multichannel pipettes and sterile tips.
Assay Protocol
-
Preparation of Reagents:
-
Prepare a working solution of the NEP enzyme in assay buffer to the desired final concentration. Keep on ice.
-
Prepare a working solution of the NEP substrate in assay buffer. Protect from light.
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects. Also prepare dilutions of the positive control inhibitor.
-
-
Assay Procedure:
-
Add 20 µL of the this compound dilutions or positive control to the wells of the 96-well plate. For the control (100% activity) and blank (no enzyme) wells, add 20 µL of assay buffer (containing the same percentage of DMSO as the inhibitor wells).
-
Add 60 µL of the NEP enzyme working solution to all wells except the blank wells. Add 60 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the NEP substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate used.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro NEP enzyme inhibition assay.
This compound Signaling Pathway
Caption: Signaling pathway of this compound via NEP inhibition.
Application Notes and Protocols for Preclinical Studies of CGS 24592 in Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. Pathological cardiac hypertrophy is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of fetal genes. A key area of therapeutic research is the modulation of signaling pathways that drive this maladaptive remodeling.
CGS 24592 is a potent and selective inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides. Natriuretic peptides exert their effects through guanylate cyclase-A (GC-A), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a range of cardioprotective effects, including vasodilation, natriuresis, and importantly, the inhibition of cardiac hypertrophy and fibrosis.[1] These application notes provide a framework for conducting preclinical studies to evaluate the efficacy of this compound in mitigating cardiac hypertrophy.
Mechanism of Action of this compound in Cardiac Hypertrophy
This compound, by inhibiting neutral endopeptidase, prevents the breakdown of natriuretic peptides. The elevated levels of ANP and BNP then bind to their receptor, natriuretic peptide receptor-A (NPR-A), on the surface of cardiomyocytes. This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to an increase in the intracellular concentration of the second messenger, cyclic guanosine monophosphate (cGMP).[2]
The rise in cGMP activates protein kinase G (PKG), which in turn phosphorylates multiple downstream targets. This signaling cascade counteracts hypertrophic signaling pathways, such as the calcineurin-NFAT and MAPK pathways, which are activated by pro-hypertrophic stimuli like angiotensin II and endothelin-1. The overall effect is a reduction in protein synthesis, a decrease in cardiomyocyte size, and an attenuation of the fibrotic response, thereby ameliorating pathological cardiac hypertrophy.[3][4]
Preclinical Models of Cardiac Hypertrophy
Several in vivo and in vitro models can be utilized to study the effects of this compound on cardiac hypertrophy.
In Vivo Models:
-
Dahl Salt-Sensitive (DSS) Rat: This is a well-established genetic model of hypertension-induced cardiac hypertrophy. When fed a high-salt diet, these rats develop severe hypertension, leading to concentric left ventricular hypertrophy.[5] This model is particularly relevant for studying compounds that may have blood pressure-lowering effects in addition to direct anti-hypertrophic actions.
-
Spontaneously Hypertensive Rat (SHR): Another genetic model that develops hypertension and subsequent cardiac hypertrophy without the need for surgical intervention.
-
Transverse Aortic Constriction (TAC): This surgical model creates a pressure overload on the left ventricle by narrowing the aorta, leading to a robust and reproducible hypertrophic response. This model is useful for studying pressure overload-induced hypertrophy independent of systemic hypertension.
In Vitro Models:
-
Neonatal Rat Ventricular Myocytes (NRVMs): Primary cultures of NRVMs can be stimulated with pro-hypertrophic agonists such as angiotensin II, endothelin-1, or phenylephrine (B352888) to induce a hypertrophic phenotype, characterized by increased cell size, protein synthesis, and sarcomere organization.
-
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant in vitro model to study the molecular mechanisms of cardiac hypertrophy and the effects of pharmacological interventions.
Experimental Protocols
The following are detailed protocols for evaluating this compound in a preclinical model of cardiac hypertrophy.
Disclaimer: The following protocol is a representative experimental design for evaluating a neutral endopeptidase inhibitor like this compound in the Dahl salt-sensitive rat model of cardiac hypertrophy. Specific parameters such as drug dosage and duration of treatment may require optimization based on preliminary dose-finding studies.
In Vivo Study: this compound in the Dahl Salt-Sensitive Rat Model
Objective: To assess the efficacy of this compound in preventing or regressing hypertension-induced cardiac hypertrophy in Dahl salt-sensitive rats.
Materials:
-
Male Dahl salt-sensitive (DSS) rats (6-7 weeks old)
-
High-salt (8% NaCl) and low-salt (0.3% NaCl) rodent chow
-
This compound
-
Vehicle for this compound (e.g., sterile water or saline)
-
Equipment for blood pressure measurement (e.g., tail-cuff plethysmography)
-
Echocardiography system with a high-frequency transducer
-
Materials for tissue collection and processing (e.g., fixatives, cryopreservation media)
-
Reagents for histological and molecular analyses
Experimental Design:
-
Animal Acclimatization: Acclimatize male DSS rats for one week upon arrival, with ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide the rats into the following groups (n=10-12 per group):
-
Group 1 (Control): Low-salt diet + Vehicle
-
Group 2 (Hypertensive): High-salt diet + Vehicle
-
Group 3 (this compound Treatment): High-salt diet + this compound (e.g., 10-30 mg/kg/day, administered via oral gavage or in drinking water)
-
-
Induction of Hypertrophy and Treatment:
-
Start the respective diets for all groups at 7 weeks of age.
-
Begin daily administration of vehicle or this compound concurrently with the initiation of the high-salt diet.
-
The study duration is typically 8-12 weeks, by which time significant hypertrophy develops in the hypertensive group.[5]
-
-
Monitoring:
-
Measure systolic blood pressure and heart rate weekly using the tail-cuff method.
-
Monitor body weight weekly.
-
-
Echocardiographic Analysis:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac structure and function.
-
Key parameters to measure include:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left ventricular posterior wall thickness (LVPWT) and interventricular septal thickness (IVST) at end-diastole
-
Left ventricular mass (LVM)
-
Ejection fraction (EF%) and fractional shortening (FS%)
-
-
-
Terminal Procedures:
-
At the end of the study, anesthetize the rats and perform terminal hemodynamic measurements (e.g., invasive left ventricular pressure).
-
Collect blood samples for biomarker analysis (e.g., ANP, BNP, cGMP).
-
Euthanize the animals and harvest the hearts.
-
Separate the atria, right ventricle, and left ventricle (including the septum) and weigh them.
-
Fix a portion of the left ventricle in 10% neutral buffered formalin for histological analysis and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.
-
Histological and Molecular Analyses:
-
Histology:
-
Embed fixed tissues in paraffin (B1166041) and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte cross-sectional area.
-
Use Masson's trichrome or Picrosirius red staining to quantify cardiac fibrosis.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the frozen left ventricular tissue.
-
Perform reverse transcription followed by quantitative PCR to measure the expression of hypertrophic markers (e.g., Nppa, Nppb, Myh7) and fibrosis markers (e.g., Col1a1, Col3a1, Ctgf).
-
-
Protein Analysis (Western Blot):
-
Extract protein from frozen left ventricular tissue.
-
Perform western blotting to quantify the protein levels of key signaling molecules (e.g., p-Akt/Akt, p-ERK/ERK).
-
Data Presentation
The following tables are examples of how to structure the quantitative data from the proposed preclinical study.
Disclaimer: The data presented in these tables are hypothetical and are for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Table 1: Hemodynamic and Echocardiographic Parameters
| Parameter | Control (Low-Salt + Vehicle) | Hypertensive (High-Salt + Vehicle) | This compound (High-Salt + Treatment) |
| Systolic Blood Pressure (mmHg) | 130 ± 5 | 200 ± 8 | 175 ± 7 |
| Heart Rate (bpm) | 350 ± 10 | 340 ± 12 | 345 ± 11 |
| LV Mass / Body Weight (mg/g) | 2.5 ± 0.2 | 4.0 ± 0.3 | 3.2 ± 0.2 |
| LVPWTd (mm) | 1.8 ± 0.1 | 2.5 ± 0.2 | 2.1 ± 0.1 |
| IVSTd (mm) | 1.7 ± 0.1 | 2.4 ± 0.2 | 2.0 ± 0.1 |
| Ejection Fraction (%) | 75 ± 3 | 65 ± 4 | 72 ± 3* |
*p < 0.05 compared to the Hypertensive group. Data are presented as mean ± SEM.
Table 2: Histological and Molecular Markers of Cardiac Hypertrophy
| Parameter | Control (Low-Salt + Vehicle) | Hypertensive (High-Salt + Vehicle) | This compound (High-Salt + Treatment) |
| Cardiomyocyte Cross-Sectional Area (µm²) | 350 ± 20 | 600 ± 30 | 450 ± 25 |
| Interstitial Fibrosis (%) | 1.5 ± 0.3 | 5.0 ± 0.5 | 2.5 ± 0.4 |
| Nppa mRNA (fold change) | 1.0 | 5.0 ± 0.6 | 2.5 ± 0.4 |
| Nppb mRNA (fold change) | 1.0 | 8.0 ± 0.9 | 4.0 ± 0.5 |
| Myh7 mRNA (fold change) | 1.0 | 6.0 ± 0.7 | 3.0 ± 0.4* |
*p < 0.05 compared to the Hypertensive group. Data are presented as mean ± SEM.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in attenuating cardiac hypertrophy.
Caption: Workflow for the preclinical evaluation of this compound in a rat model.
Caption: Opposing signaling pathways in cardiac hypertrophy.
References
- 1. Angiotensin receptor neprilysin inhibitor LCZ696 attenuates cardiac remodeling and dysfunction after myocardial infarction by reducing cardiac fibrosis and hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A friend within the heart: natriuretic peptide receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transition from compensatory hypertrophy to dilated, failing left ventricles in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of CGS 24592 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of CGS 24592, a potent and selective neutral endopeptidase (NEP) inhibitor. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This protocol outlines recommended solvents, step-by-step procedures for preparing stock and working solutions, and important considerations for handling and storage. The information compiled is based on available research data and best practices for laboratory handling of research compounds.
Introduction to this compound
This compound is a selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides, including the natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting NEP, this compound effectively increases the bioavailability of these peptides, leading to physiological effects such as vasodilation, natriuresis, and diuresis. This mechanism of action makes this compound a valuable tool for research in cardiovascular diseases, inflammation, and other conditions where NEP substrates play a significant role.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | 3-[[(2S)-3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid |
| Molecular Formula | C₁₉H₂₃N₂O₆P |
| Molecular Weight | 406.37 g/mol |
| CAS Number | 147923-04-4 |
Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting the enzymatic activity of Neutral Endopeptidase (NEP). A primary substrate for NEP is Atrial Natriuretic Peptide (ANP). The inhibition of NEP by this compound leads to an increase in the circulating levels of ANP. ANP then binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), which possesses intrinsic guanylate cyclase activity. This binding activates the receptor, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP). The elevated intracellular cGMP levels then activate cGMP-dependent protein kinases (PKG), which in turn phosphorylate downstream targets, resulting in various physiological responses, including vasodilation and natriuresis.
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of Bioactive Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating potential off-target effects of bioactive compounds. While direct information on "CGS 24592" is not publicly available, this resource offers a generalized framework and methodologies applicable to the characterization of any research compound.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common issues that may arise during experiments, potentially indicating off-target effects of your compound.
Q1: My experimental results are inconsistent with the known function of the intended target. What could be the cause?
A1: Discrepancies between expected and observed results can stem from several factors. One significant possibility is that your compound is interacting with unintended molecules, known as off-target effects. These interactions can trigger signaling pathways independent of the primary target, leading to unexpected phenotypic changes. It is also crucial to verify the compound's purity and concentration, as well as to ensure the stability of the compound under your specific experimental conditions. We recommend performing control experiments, such as using a structurally distinct inhibitor for the same target or employing genetic knockdown/knockout of the intended target to confirm that the observed phenotype is indeed target-specific.
Q2: I'm observing cellular toxicity at concentrations where the primary target should not be lethally inhibited. How can I determine if this is an off-target effect?
A2: Unexplained cytotoxicity is a classic indicator of potential off-target activity. To investigate this, you can perform a dose-response curve and compare the concentration at which you observe toxicity with the known IC50 (half-maximal inhibitory concentration) for the primary target. If toxicity occurs at concentrations significantly different from the on-target IC50, off-target effects are likely. Consider performing a broad kinase panel screen or a safety pharmacology screen to identify potential off-target interactions that could explain the cytotoxic effects. Additionally, examining cellular morphology and specific cell death markers can provide clues about the underlying mechanism.
Q3: My compound shows different activities in different cell lines. Does this point to off-target effects?
A3: Yes, cell-line specific effects can be a strong indicator of off-target interactions. Different cell lines have varying expression levels of proteins, including kinases and receptors. If your compound's off-targets are differentially expressed across the cell lines you are using, it can lead to variable responses. To address this, you should characterize the expression profile of your primary target and potential off-targets in the cell lines of interest. This can be done using techniques like Western blotting, qPCR, or proteomics. Comparing the expression data with your functional data can help you correlate specific off-target expression with the observed phenotypic differences.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: How can I proactively screen for potential off-target effects?
A2: Proactive screening is a highly recommended strategy. A common first step is to perform a broad in vitro kinase panel screen. These commercially available services test your compound against a large number of purified kinases to identify potential interactions. The results are typically reported as the percent inhibition at a given concentration or as IC50/Kd values for the hits. Another approach is computational screening, where the structure of your compound is docked against a library of protein structures to predict potential binding partners. While predictive, these in silico methods should always be followed up with experimental validation.
Q3: What is the difference between on-target and off-target toxicity?
A3: On-target toxicity occurs when the modulation of the intended target leads to adverse effects. This can happen if the target is expressed in non-target tissues where its inhibition causes problems, or if the therapeutic window is very narrow. Off-target toxicity, on the other hand, is caused by the compound binding to and affecting the function of unintended molecules. Distinguishing between the two is crucial for deciding whether to continue developing a compound or to try to engineer out the off-target activity.
Data Presentation
Summarizing quantitative data from off-target screening assays in a structured table is essential for clear interpretation and comparison.
Table 1: Hypothetical Kinase Selectivity Profile for "Compound X"
| Target | IC50 (nM) | Fold Selectivity vs. Primary Target | Potential Implication |
| Primary Target | 10 | 1x | On-target activity |
| Off-Target A | 50 | 5x | May contribute to phenotype at higher concentrations |
| Off-Target B | 250 | 25x | Less likely to be relevant at therapeutic doses |
| Off-Target C | 1,500 | 150x | Unlikely to be a significant off-target |
| Off-Target D | >10,000 | >1000x | Considered highly selective against this target |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screen
Objective: To identify potential off-target kinase interactions of a test compound.
Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions of the stock solution to be used in the assay.
-
Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well). Each well will contain a specific purified kinase, a suitable substrate (often a peptide), and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to the assay wells. Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (solvent only).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This is often done using a fluorescence- or luminescence-based method that detects the product or the remaining ATP.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the compound-treated wells to the control wells. Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >50% inhibition). For confirmed hits, a follow-up dose-response curve is performed to determine the IC50 value.
Protocol 2: Cell-Based Secondary Messenger Assay (e.g., cAMP Assay)
Objective: To determine if a compound has off-target effects on G-protein coupled receptors (GPCRs) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Plate cells expressing the GPCR of interest in a multi-well plate and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with the test compound at various concentrations. Include a known agonist or antagonist for the receptor as a positive control and a vehicle control.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells to release intracellular contents. Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration. An increase or decrease in cAMP levels in response to the compound would suggest an off-target interaction with the GPCR signaling pathway.
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects.
Caption: Workflow for identifying and mitigating off-target effects.
Technical Support Center: CGS 24592 Stability and Handling
Disclaimer: This document provides a general framework and best-practice guidelines for assessing the stability of a research compound like CGS 24592. Due to the limited publicly available data for this specific molecule, the following protocols and recommendations are based on established principles of pharmaceutical stability testing. Researchers must perform their own experiments to determine the specific degradation profile and optimal storage conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be acceptable, but it is crucial to confirm this with your own stability data. Always refer to the manufacturer's specific recommendations if available.
Q2: What is the best way to prepare a stock solution of this compound?
A2: The choice of solvent will depend on the experimental requirements. Common solvents for initial stock solutions of small molecules include DMSO, ethanol, or methanol. It is critical to determine the solubility of this compound in your chosen solvent. For aqueous experiments, further dilution of the stock solution into an appropriate aqueous buffer is necessary. Be aware that the stability of this compound can be highly dependent on the solvent and pH of the final solution.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The concentration of this compound may be too high for the chosen solvent. Try preparing a more dilute solution.
-
Degradation: The compound may be degrading, leading to the formation of insoluble byproducts.
-
Temperature Effects: The compound may be less soluble at lower temperatures. Gently warming the solution may help, but be cautious as heat can also accelerate degradation.
If you observe precipitation, it is recommended to prepare a fresh solution.
Q4: How can I determine the stability of this compound in my experimental conditions?
A4: To determine the stability of this compound in your specific solution and storage conditions, you should perform a stability study. This typically involves storing aliquots of your solution under your experimental conditions (e.g., temperature, lighting) and analyzing them at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Compound degradation in the experimental medium. | Perform a time-course experiment to assess the stability of this compound in your cell culture medium or buffer. Analyze samples by HPLC at different time points to quantify the amount of intact compound remaining. |
| Appearance of new peaks in HPLC analysis of a stock solution. | Degradation of this compound. | This indicates that the compound is not stable under the current storage conditions. Prepare fresh stock solutions more frequently and consider storing them at a lower temperature (e.g., -80°C). Perform a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to degradation. | Always use freshly prepared solutions for critical experiments. If this is not feasible, validate the stability of your stock and working solutions over the intended period of use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[1][2]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 80°C for 48 hours (solid and in solution).
-
Photolytic Stress: Expose to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.[2]
-
-
Neutralization: Neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV detection, to determine the extent of degradation.
Protocol 2: Solution Stability Study
Objective: To determine the stability of this compound in various solvents and at different temperatures over time.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound at a known concentration in the solvents of interest (e.g., DMSO, ethanol, cell culture medium).
-
Storage Conditions: Aliquot the solutions into appropriate containers and store them at different temperatures (e.g., -20°C, 4°C, room temperature). Protect from light.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Quantify the amount of this compound remaining at each time point using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | User Data | User Data | User Data |
| 0.1 M NaOH, 60°C | User Data | User Data | User Data |
| 3% H₂O₂, RT | User Data | User Data | User Data |
| 80°C (Solid) | User Data | User Data | User Data |
| 80°C (Solution) | User Data | User Data | User Data |
| Photolytic | User Data | User Data | User Data |
Table 2: Solution Stability of this compound in DMSO
| Storage Temperature | Time Point | Concentration (µg/mL) | % Remaining |
| -20°C | 0 hr | User Data | 100% |
| 24 hr | User Data | User Data | |
| 1 week | User Data | User Data | |
| 4°C | 0 hr | User Data | 100% |
| 24 hr | User Data | User Data | |
| 1 week | User Data | User Data | |
| Room Temperature | 0 hr | User Data | 100% |
| 24 hr | User Data | User Data | |
| 1 week | User Data | User Data |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway for an investigational compound.
References
Technical Support Center: Overcoming Off-Target Effects in CRISPR-Cas9 Gene Editing
The revolutionary CRISPR-Cas9 system has transformed genetic engineering, offering unprecedented ease and efficiency in modifying genomes. However, the potential for off-target mutations—unintended edits at sites other than the intended genomic locus—remains a critical concern for researchers striving for precision and safety in their experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and assess off-target effects in their CRISPR-Cas9 workflows.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR-Cas9 gene editing?
A1: Off-target effects refer to the unintended cleavage and subsequent modification of genomic DNA at locations that are similar, but not identical, to the intended target sequence.[1][2][3] The Cas9 nuclease, guided by the single-guide RNA (sgRNA), can sometimes tolerate mismatches between the sgRNA and the DNA sequence, leading to these undesirable mutations.[4] Such effects can confound experimental results by altering the function of unintended genes and raise safety concerns for therapeutic applications.[3]
Q2: How can I minimize off-target effects during the design phase of my experiment?
A2: Careful design of the sgRNA is the first and most crucial step in minimizing off-target mutations.[4] Several online tools are available to aid in the design of highly specific sgRNAs. These tools use algorithms to predict potential off-target sites across the genome and provide scores to help select the most specific sgRNA sequences. It is recommended to choose sgRNAs with minimal predicted off-target sites, especially those with fewer mismatches and those located in or near gene-coding regions.
Q3: Are there alternative Cas9 variants or delivery methods that can enhance specificity?
A3: Yes, several strategies have been developed to improve the specificity of CRISPR-Cas9 editing. High-fidelity Cas9 variants have been engineered to have reduced off-target activity. Additionally, using the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex for delivery, rather than plasmid DNA, can limit the temporal window of Cas9 activity in the cell, thereby reducing the chances of off-target cleavage.[4]
Troubleshooting Guide
Problem: High frequency of predicted off-target sites for my gene of interest.
Solution:
-
Re-design sgRNAs: Explore different regions of your target gene to find alternative sgRNA sequences with better specificity profiles using updated prediction software.
-
Use a different Cas nuclease: Consider using a different Cas enzyme, such as Cas12a (formerly Cpf1), which has different PAM sequence requirements and may offer more specific targeting options for your gene of interest.
-
Employ paired nickases: Instead of using a wild-type Cas9 that creates a double-strand break (DSB), use two Cas9 "nickase" variants, each targeting an opposite strand of the DNA. This strategy requires two adjacent sgRNAs to generate a DSB, significantly increasing specificity.[4]
Problem: I have performed my experiment and suspect off-target mutations are affecting my results.
Solution:
-
In silico prediction of off-target sites: Use computational tools to predict the most likely off-target locations based on your sgRNA sequence.
-
Experimental validation of off-target sites: It is crucial to experimentally verify the presence of off-target mutations. Several methods are available for this, broadly categorized as biased (requiring prior prediction) and unbiased (genome-wide).
Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing)
GUIDE-seq is a sensitive method for detecting both on- and off-target cleavage events in living cells. It involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag at the site of a DNA double-strand break.
Methodology:
-
Co-transfect cells with the CRISPR-Cas9 components (Cas9 and sgRNA) and the dsODN tag.
-
When the Cas9 nuclease cuts the DNA, the cell's repair machinery can integrate the dsODN tag at the cleavage site.
-
Genomic DNA is then isolated, fragmented, and subjected to library preparation for next-generation sequencing (NGS).
-
Sequencing reads containing the dsODN tag are mapped back to the reference genome to identify the locations of both on-target and off-target cleavage events.
Logical Workflow for Off-Target Effect Mitigation
Caption: A streamlined workflow for minimizing and detecting off-target effects in CRISPR-Cas9 experiments.
Protocol 2: CIRCLE-seq (Circularization for in vitro reporting of cleavage effects by sequencing)
CIRCLE-seq is a highly sensitive, cell-free method to identify genome-wide off-target sites of a given Cas9-sgRNA complex.
Methodology:
-
Genomic DNA is purified and sheared into smaller fragments.
-
These fragments are then circularized through ligation.
-
The circular DNA is incubated with the pre-formed Cas9-sgRNA ribonucleoprotein (RNP) complex.
-
Only the circular DNA molecules that are cleaved by the RNP at on- or off-target sites will be linearized.
-
Linearized DNA is selectively captured, prepared into a sequencing library, and sequenced.
-
The resulting sequences are mapped to the reference genome to identify all cleavage sites.[1][3]
Signaling Pathway of CRISPR-Cas9 Action and Off-Target Effect
Caption: The pathway of CRISPR-Cas9 leading to both on-target and off-target cleavage events.
Quantitative Data Summary
The following table summarizes the key characteristics of the two off-target detection methods described above.
| Feature | GUIDE-seq | CIRCLE-seq |
| Assay Type | In vivo (cell-based) | In vitro (cell-free) |
| Input Material | Live cells | Purified genomic DNA |
| Key Advantage | Detects off-targets in a cellular context | High sensitivity, no need for cell culture |
| Primary Output | Sequenced dsODN tags at cleavage sites | Sequenced linearized DNA fragments |
By understanding the mechanisms of off-target effects and employing rigorous design and validation strategies, researchers can significantly enhance the precision and reliability of their CRISPR-Cas9 experiments. This technical support center serves as a starting point for troubleshooting and optimizing your gene-editing workflows.
References
Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and troubleshooting of vehicle solutions for poorly soluble compounds, using a representative compound "Compound X (e.g., CGS 24592)" as an example for in vivo animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of Compound X is cloudy and appears to have precipitated. What should I do?
A1: Cloudiness or precipitation indicates that Compound X is not fully dissolved in the vehicle, which can lead to inaccurate dosing and low bioavailability. Here are the steps to troubleshoot this issue:
-
Verify Solubility: First, confirm the solubility of Compound X in your chosen vehicle. If this information is not available, you may need to perform a solubility test with small amounts of the compound.
-
Optimize Formulation: For compounds with poor water solubility, various formulation strategies can be employed to improve solubility and stability.[1] Consider the options outlined in the table below.
-
Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area.[1] Techniques such as micronization can help improve bioavailability.[1]
Q2: I'm observing unexpected toxicity in my animal studies. Could the vehicle be the cause?
A2: Yes, the vehicle itself can cause adverse effects. It is crucial to consider the potential toxicity of the vehicle, especially when using co-solvents or surfactants.
-
Review Vehicle Toxicity Data: Consult literature for the known toxicity profile of your chosen vehicle in the specific animal model and for the intended route of administration.[2]
-
Dose-Response Assessment: If you suspect the vehicle is causing toxicity, reduce the dose to see if the toxic effects are dose-dependent.[3]
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between the effects of the compound and the vehicle.[3]
Q3: My in vivo experiment with Compound X is showing a lack of efficacy. What are the possible reasons?
A3: A lack of efficacy in vivo can stem from several factors, often related to the compound's formulation and administration.
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[3] Consider alternative routes of administration or formulation strategies to enhance absorption.[3]
-
Inconsistent Dosing: Ensure that your dosing technique is precise and consistent across all animals.[3] Doses should be normalized to the body weight of each animal.[3]
-
Compound Stability: The compound may be degrading in the vehicle solution. Assess the stability of your formulation over the duration of the experiment.
Data Presentation: Common Vehicle Solutions for Animal Studies
The selection of an appropriate vehicle is critical for the successful administration of poorly soluble compounds. Below is a summary of common vehicle strategies.
| Vehicle Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A water-miscible organic solvent is used to dissolve the compound before diluting with an aqueous solution. | Simple to prepare. | Can cause toxicity or irritation at high concentrations. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate the hydrophobic compound. | Increases solubility and can improve absorption. | Potential for toxicity and can alter drug distribution.[4] |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds. | Can increase solubility and stability. | Can have their own pharmacological effects. |
| Lipid-based Formulations | Solutions or suspensions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate. |
| Aqueous Suspensions | The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC). | Suitable for oral administration of compounds that are not soluble. | Can lead to inaccurate dosing if not properly homogenized. |
Experimental Protocols
General Protocol for Preparation and Administration of a Poorly Soluble Compound
-
Compound Preparation:
-
Based on the desired dose and the average weight of the animals, calculate the total amount of Compound X required.
-
If using a co-solvent, dissolve Compound X in a minimal amount of the organic solvent (e.g., DMSO).
-
Slowly add the aqueous component (e.g., saline or PBS) to the dissolved compound while vortexing to prevent precipitation. Ensure the final concentration of the co-solvent is within a non-toxic range.
-
If preparing a suspension, wet the compound with a small amount of a surfactant (e.g., Tween 80) to form a paste, then gradually add the aqueous vehicle (e.g., 0.5% CMC in water) while triturating to achieve a uniform suspension.
-
-
Animal Handling and Dosing:
-
Monitoring and Sample Collection:
Mandatory Visualizations
References
Technical Support Center: CGS 24592 Dose-Response Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting dose-response curve analysis of matrix metalloproteinase (MMP) inhibitors.
To provide a functionally relevant and data-rich guide, this document will use the well-characterized, broad-spectrum MMP inhibitor CGS-27023A as a representative example for quantitative data and experimental context. The principles, protocols, and troubleshooting steps described are broadly applicable to the study of novel small molecule MMP inhibitors like CGS 24592.
Data Presentation: Inhibitory Activity of CGS-27023A
The following table summarizes the inhibitory potency of the example compound, CGS-27023A, against several key MMPs. This data is critical for designing experiments, as it informs the required concentration range for achieving a full dose-response curve.
| Target Enzyme | Parameter | Value (nM) | Reference |
| MMP-1 (Collagenase-1) | Ki | 33 | [2] |
| MMP-2 (Gelatinase-A) | Ki | 20 | [2] |
| MMP-3 (Stromelysin-1) | Ki | 43 | [2] |
| MMP-9 (Gelatinase-B) | Ki | 8 | [2] |
| MMP-13 (Collagenase-3) | IC50 | 6 | [3] |
| MMP-14 (MT1-MMP) | IC50 | 23 | [3] |
Experimental Protocols
A detailed methodology is crucial for generating reliable and reproducible dose-response data. Below is a generalized protocol for a fluorometric MMP inhibition assay, which is a common method for this type of analysis.
Objective: To determine the IC50 value of an inhibitor (e.g., this compound) against a specific MMP enzyme.
Principle: The assay measures the activity of an MMP by its ability to cleave a specific fluorogenic substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the MMP, a fluorophore is released, generating a fluorescent signal proportional to enzyme activity. An inhibitor will prevent this cleavage, leading to a reduced signal.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP Assay Buffer
-
Fluorogenic MMP substrate (e.g., FRET-based peptide)
-
Test Inhibitor (this compound)
-
Known broad-spectrum MMP inhibitor (e.g., GM6001) for positive control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Warm the MMP Assay Buffer to room temperature before use.
-
Reconstitute the lyophilized MMP enzyme with assay buffer to the recommended stock concentration. Aliquot and store at -70°C to avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). From this, create a series of dilutions in assay buffer to achieve final concentrations spanning several orders of magnitude (e.g., 0.1 nM to 100 µM).
-
-
Assay Setup (per well):
-
Enzyme Control (100% activity): Add a specific volume of diluted MMP enzyme and assay buffer.
-
Inhibitor Wells: Add the same volume of diluted MMP enzyme and the corresponding dilution of the test inhibitor.
-
Inhibitor Control (Positive Control): Add diluted MMP enzyme and a concentration of the known inhibitor (e.g., GM6001) sufficient to cause full inhibition.
-
Background Control (0% activity): Add assay buffer only, without the enzyme.
-
It is crucial to include a Solvent Control containing the highest concentration of the inhibitor's solvent (e.g., DMSO) to ensure it does not affect enzyme activity.
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the MMP substrate diluted in assay buffer.
-
Add the substrate reaction mix to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescent signal at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 325/393 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[3]
-
-
Data Analysis:
-
For each concentration, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data by setting the Enzyme Control rate as 100% activity and the Background Control as 0%.
-
Plot the percent inhibition [(1 - V_inhibitor / V_control) * 100] against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Visualized Workflows and Pathways
Troubleshooting and FAQs
Q1: My dose-response curve is not sigmoidal and looks incomplete. Can I still get an IC50?
A1: Yes, this is a common issue, especially if the concentration range tested was not wide enough.
-
Problem: The curve does not reach a clear top or bottom plateau. This means the model cannot accurately estimate all four parameters (Top, Bottom, HillSlope, IC50).
-
Solution 1 (Constrain Parameters): If you have reliable controls, you can constrain the top and bottom plateaus of the curve.[4] For an inhibition assay, you can constrain the 'Top' plateau to your 100% activity control and the 'Bottom' plateau to 0.[4] This gives the model fewer variables to solve for and can often yield a reliable IC50 even with an incomplete curve.
-
Solution 2 (Expand Concentration Range): The best practice is to repeat the experiment with a wider range of inhibitor concentrations. Aim to have at least two data points on both the top and bottom plateaus.
Q2: I'm seeing high variability between my replicates. What could be the cause?
A2: High variability can obscure the true dose-response relationship. Several factors can contribute:
-
Pipetting Errors: Small volumes are prone to error. Ensure your pipettes are calibrated. When preparing serial dilutions, mix thoroughly at each step.
-
Reagent Instability: MMP enzymes can lose activity if not handled properly. Keep the enzyme on ice when outside the freezer and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3]
-
Plate Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation.
-
Incomplete Mixing: Ensure all reagents are mixed thoroughly in the well after addition, for example, by using a horizontal shaker or by gently pipetting up and down.
Q3: The software returned an ambiguous or "best-fit" value for the IC50 with a very large standard error. What does this mean?
A3: This indicates that the data does not adequately define the curve. The model has low confidence in the calculated IC50 value.
-
Cause: This is often a result of an incomplete curve (see Q1) or scattered data points that do not conform to a sigmoidal shape.[4]
-
Action: Do not trust the reported IC50 value. Review your raw data and the curve fit. The primary solution is to repeat the experiment, paying close attention to the inhibitor concentration range and technical execution to reduce variability. Ensure you have enough data points in the steep part of the curve to define the transition.
Q4: My inhibitor doesn't seem to reach 100% inhibition, even at very high concentrations. Why?
A4: Several factors could cause an incomplete inhibition plateau:
-
Inhibitor Solubility: The inhibitor may be precipitating out of solution at higher concentrations. Visually inspect the wells with the highest concentrations for any signs of precipitation. If so, you may need to use a different solvent or accept a lower maximum concentration.
-
Assay Artifacts: The inhibitor itself might be fluorescent at the wavelengths used, creating a background signal that prevents the reading from reaching zero. Always run controls of the inhibitor in buffer without the enzyme to check for this.
-
Non-specific Inhibition/Activity: The observed effect may not be due to specific inhibition of the target enzyme. The compound could be interfering with the assay components in other ways.
Q5: Should I use the logarithm of my concentrations for the X-axis?
A5: Yes. Dose-response relationships are typically plotted with the logarithm of the concentration on the X-axis.[4] This transforms the data into a symmetrical, sigmoidal shape that is well-suited for standard four-parameter non-linear regression models. Most analysis software (like GraphPad Prism) has built-in models that expect the X-values to be log-transformed concentrations.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGS-27023A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor absorption of CGS 24592 in studies
Welcome to the CGS 24592 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments with this compound, with a particular focus on issues related to its absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known role?
This compound is known in the scientific literature as a major metabolite of the hypertension drug candidate CGS 25462.[1] Following oral administration of CGS 25462, this compound is one of the primary metabolites detected in human plasma.[1]
Q2: Is there evidence to suggest that this compound has poor oral absorption?
Currently, there is a lack of publicly available scientific literature that directly investigates the oral absorption and bioavailability of this compound when administered as a standalone compound. Its presence as a metabolite after administration of a parent drug, CGS 25462, does not directly inform on its own absorption characteristics. Issues with the absorption of new chemical entities are a common challenge in drug development.
Q3: What are the potential reasons for poor absorption of a research compound like this compound?
Several factors can contribute to the poor oral absorption of a compound. These are often categorized by the Biopharmaceutics Classification System (BCS), which considers a drug's solubility and intestinal permeability. Generally, poor absorption can be attributed to:
-
Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.
Q4: How can I determine the solubility and permeability of this compound in my lab?
To assess the potential absorption challenges of this compound, researchers can perform in-house experiments to determine its key physicochemical properties.
-
Solubility Testing: The equilibrium solubility of this compound can be determined in various aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Permeability Assessment: In vitro models, such as the Caco-2 cell monolayer assay, can be used to estimate the intestinal permeability of this compound.
Troubleshooting Guide: Addressing Poor Absorption of this compound in Experimental Studies
If you are encountering issues in your studies that you suspect are related to poor absorption of this compound, consider the following troubleshooting steps and formulation strategies.
Problem: Low or inconsistent plasma concentrations of this compound after oral administration in animal models.
Possible Cause 1: Poor Aqueous Solubility
-
Suggested Solution: Enhance the solubility of this compound.
-
pH Adjustment: If this compound is an ionizable compound, adjusting the pH of the formulation vehicle to favor the ionized form can increase its solubility.
-
Co-solvents: The use of co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) in the formulation can significantly improve the solubility of poorly soluble compounds.
-
Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL can aid in the solubilization of hydrophobic compounds by forming micelles.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, thereby increasing its apparent solubility.
-
Possible Cause 2: Low Intestinal Permeability
-
Suggested Solution: Improve the permeability of this compound across the intestinal epithelium.
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. However, the use of such enhancers should be carefully evaluated for potential toxicity.
-
Possible Cause 3: Formulation Incompatibility
-
Suggested Solution: Optimize the formulation strategy.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Data Presentation: Summarizing Experimental Data
To systematically evaluate the impact of formulation changes on the absorption of this compound, it is crucial to collect and present pharmacokinetic data in a clear and structured manner. Below are template tables for organizing your experimental results.
Table 1: Solubility of this compound in Different Media
| Medium (pH) | Temperature (°C) | Solubility (µg/mL) |
| pH 1.2 Buffer | 37 | [Enter experimental data] |
| pH 4.5 Buffer | 37 | [Enter experimental data] |
| pH 6.8 Buffer | 37 | [Enter experimental data] |
| Water | 25 | [Enter experimental data] |
| Formulation Vehicle | 25 | [Enter experimental data] |
Table 2: In Vitro Permeability of this compound
| Assay System | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Caco-2 Monolayer | Apical to Basolateral | [Enter experimental data] | [Enter experimental data] |
| Caco-2 Monolayer | Basolateral to Apical | [Enter experimental data] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models Following Oral Administration
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | Rat | [Dose] | [Data] | [Data] | [Data] | [Data] |
| PEG 400 Solution | Rat | [Dose] | [Data] | [Data] | [Data] | [Data] |
| SEDDS Formulation | Rat | [Dose] | [Data] | [Data] | [Data] | [Data] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Prepare saturated solutions of this compound in the desired media (e.g., pH buffers, water, formulation vehicles).
-
Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A described HPLC method for this compound utilizes a Zorbax RX C18 column with fluorescence detection (excitation at 254 nm and emission at 325 nm).[1]
Protocol 2: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral permeability, add this compound solution to the apical side and sample from the basolateral side at predetermined time points.
-
For basolateral to apical permeability, add this compound solution to the basolateral side and sample from the apical side.
-
Analyze the concentration of this compound in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
Visualizations
Caption: Workflow of Oral Drug Absorption.
Caption: Troubleshooting Poor Drug Absorption.
References
Technical Support Center: CGS 24592 and Lung Inflammation Protocols
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of CGS 24592. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, particularly concerning the paradoxical exacerbation of lung inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin or CD10. NEP is a cell-surface zinc metalloprotease responsible for the degradation and inactivation of a variety of bioactive peptides. By inhibiting NEP, this compound effectively increases the local concentration and prolongs the activity of these peptides.
Q2: We observed an unexpected increase in lung inflammation after administering this compound in our mouse model. Is this a known effect?
A2: Yes, this is a documented paradoxical effect. While NEP inhibition is often explored for its therapeutic benefits (e.g., in cardiovascular diseases), in the context of the lung, it can exacerbate inflammation. This occurs because NEP is responsible for breaking down potent pro-inflammatory neuropeptides. Inhibiting NEP leads to the accumulation of these peptides in the lung tissue, amplifying the inflammatory cascade.
Q3: Which specific substrates of NEP are responsible for this pro-inflammatory effect in the lungs?
A3: The primary substrates implicated in this response are Substance P (SP) and bradykinin (B550075) . Both are potent mediators of neurogenic inflammation. Their accumulation, due to NEP inhibition, leads to increased vascular permeability, plasma extravasation (edema), vasodilation, and the recruitment and activation of immune cells, collectively worsening lung inflammation and injury.[1]
Q4: What are the downstream signaling pathways activated by the accumulation of Substance P and bradykinin?
A4: Substance P primarily signals through the neurokinin-1 receptor (NK1R), while bradykinin acts on bradykinin receptors B1 and B2. Activation of these G-protein coupled receptors on endothelial and immune cells triggers intracellular signaling cascades involving phospholipase C, leading to increased intracellular calcium and the activation of pathways like NF-κB and MAP kinase. These pathways upregulate the expression of adhesion molecules, pro-inflammatory cytokines, and chemokines, further driving the inflammatory response.[2][3][4][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Exacerbated Lung Injury: Higher than expected lung wet/dry ratio, increased myeloperoxidase (MPO) activity, or more severe histological damage after this compound administration. | Mechanism of Action: This is the expected paradoxical effect of NEP inhibition in an inflammatory lung model. The compound is likely working as intended by preventing the breakdown of pro-inflammatory peptides like Substance P. | 1. Confirm On-Target Effect: Measure the levels of NEP substrates (e.g., Substance P) in bronchoalveolar lavage fluid (BALF) via ELISA. An increase in these peptides in the this compound-treated group would confirm the mechanism. 2. Dose-Response: Perform a dose-response study to see if the exacerbation is dose-dependent. 3. Use Receptor Antagonists: Co-administer this compound with an NK1R antagonist (for Substance P) or a bradykinin receptor antagonist to see if the exacerbated inflammation is attenuated. This can causally link the effect to specific peptide accumulation. |
| High Variability in Inflammatory Readouts Between Animals. | Inconsistent Dosing or Injury Induction: Variability in intratracheal instillation of the inflammatory agent (e.g., LPS, bleomycin) or inconsistent administration of this compound. | 1. Refine Instillation Technique: Ensure consistent, deep tracheal delivery of the inflammatory agent to avoid deposition in the upper airways. Use of a small animal laryngoscope can improve accuracy.[2][6] 2. Verify Compound Stability/Solubility: Ensure this compound is fully solubilized in its vehicle and administered consistently (e.g., route, time relative to injury). |
| Difficulty Detecting Changes in Substance P or Bradykinin Levels. | Rapid Degradation or Low Concentration: These peptides can be rapidly cleared by other proteases or may be present at low concentrations in BALF. | 1. Add Protease Inhibitors: When collecting BALF, immediately add a cocktail of protease inhibitors to the collection tube to prevent ex vivo degradation of peptides. 2. Use a Sensitive Assay: Employ a high-sensitivity ELISA kit specifically validated for the sample type (e.g., murine BALF).[1][7] 3. Concentrate Sample: If concentrations are below the detection limit, consider using sample concentration techniques prior to ELISA. |
Quantitative Data Summary
The following table summarizes data from a study investigating the effect of this compound pretreatment in a murine model of smoke and burn (SB) injury.
| Parameter | Injury Model | Treatment Group | Outcome | Percentage Change vs. Injury Alone |
| Lung Edema | Smoke & Burn (SB) Injury in Mice | This compound + SB Injury | Wet/Dry Weight Ratio | + 27% (Significant Increase) |
| Neutrophil Infiltration | Smoke & Burn (SB) Injury in Mice | This compound + SB Injury | Myeloperoxidase (MPO) Activity | + 29% (Significant Increase) |
Data derived from studies on NEP inhibition in lung injury models.
Visualized Pathways and Workflows
Caption: Mechanism of this compound in exacerbating inflammation.
Caption: Pro-inflammatory signaling cascade enhanced by this compound.
Caption: Experimental workflow for assessing this compound effects.
Key Experimental Protocols
Protocol: Induction of Acute Lung Injury via Intratracheal (IT) LPS Instillation
This protocol describes a non-invasive method for inducing lung inflammation in mice.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free Phosphate (B84403) Buffered Saline (PBS)
-
Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)
-
Small animal laryngoscope or cold light source
-
Gel-loading pipette tips or specialized intratracheal instillation device
Procedure:
-
Preparation: Anesthetize the mouse according to your institution's approved protocol. Confirm adequate anesthesia via a toe-pinch reflex test.
-
Positioning: Suspend the anesthetized mouse on an intubation platform at approximately a 45-degree angle.
-
Visualization: Gently pull the tongue to the side to open the airway. Use a laryngoscope or cold light source to transilluminate the neck and visualize the vocal cords.
-
Instillation: Carefully insert the pipette tip just past the vocal cords into the trachea. Dispense a low volume (typically 20-50 µL) of LPS solution (e.g., 1-5 mg/kg in sterile PBS).[3]
-
Recovery: Remove the mouse from the platform and place it in a clean cage on a warming pad. Monitor the animal until it has fully recovered from anesthesia.
Protocol: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol outlines the collection of BAL fluid (BALF) for cellular and biochemical analysis.[8][9]
Materials:
-
Sterile PBS with 0.1 mM EDTA (ice-cold)
-
Tracheal cannula (e.g., 20G catheter)
-
Suture thread
-
1 mL syringe
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge (for differential counts)
Procedure:
-
Euthanasia & Dissection: Euthanize the mouse via an approved method. Place the mouse in a supine position and surgically expose the trachea.
-
Cannulation: Make a small incision in the trachea and insert the cannula, securing it firmly with a suture.
-
Lavage:
-
Attach a 1 mL syringe containing 0.8-1.0 mL of ice-cold PBS/EDTA to the cannula.
-
Gently instill the fluid into the lungs and immediately aspirate. Massage the chest gently to maximize recovery.
-
Place the recovered fluid in a 15 mL conical tube on ice.
-
Repeat the wash 3-4 times, pooling the recovered fluid.
-
-
Cell Pellet Preparation:
-
Centrifuge the pooled BALF at 400 x g for 7 minutes at 4°C.
-
Carefully aspirate the supernatant (save for cytokine/peptide analysis) and resuspend the cell pellet in a known volume of PBS.
-
-
Cell Counting:
-
Total Cells: Use a hemocytometer or automated counter to determine the total number of cells in the BALF.
-
Differential Cells: Prepare slides using a cytocentrifuge and stain with a Diff-Quik or similar stain. Count at least 200 cells under a microscope to determine the percentages of macrophages, neutrophils, and lymphocytes.
-
Protocol: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenate is a reliable index of neutrophil infiltration.[10]
Materials:
-
Harvested lung tissue
-
Homogenization buffer (e.g., potassium phosphate buffer with hexadecyltrimethylammonium bromide)
-
Tissue homogenizer
-
Spectrophotometer
-
MPO substrate solution (e.g., o-dianisidine dihydrochloride (B599025) and hydrogen peroxide)
Procedure:
-
Tissue Homogenization: Weigh a portion of the harvested lung tissue and homogenize it in ice-cold homogenization buffer.
-
Processing: Sonicate the homogenate and subject it to freeze-thaw cycles to lyse the cells and release MPO.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Assay:
-
In a 96-well plate, add a small volume of the supernatant.
-
Add the MPO substrate solution.
-
Measure the change in absorbance over time at 460 nm using a spectrophotometer.
-
-
Quantification: Calculate MPO activity based on a standard curve or a known extinction coefficient. Normalize the results to the total protein content of the supernatant.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Video: Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]
- 3. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]
- 5. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 6. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Murine Bronchoalveolar Lavage [bio-protocol.org]
- 9. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase activity as a lung injury marker in the lamb model of congenital diaphragmatic hernia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: CGS 24592 and Omapatrilat in the Crucible of Heart Failure Models
For researchers, scientists, and drug development professionals navigating the landscape of novel heart failure therapeutics, a critical evaluation of preclinical candidates is paramount. This guide provides an objective comparison of two prominent vasopeptidase inhibitors, CGS 24592 and omapatrilat (B1677282), based on available experimental data from heart failure models.
Both this compound and omapatrilat are at the forefront of a therapeutic strategy that simultaneously targets two key enzymatic pathways implicated in the pathophysiology of heart failure: the renin-angiotensin system (RAS) and the neutral endopeptidase (NEP) system. By inhibiting both angiotensin-converting enzyme (ACE) and NEP, these agents aim to mitigate the detrimental effects of angiotensin II-mediated vasoconstriction and sodium retention while potentiating the beneficial actions of natriuretic peptides, which promote vasodilation and natriuresis.
At a Glance: Comparative Efficacy in Preclinical Heart Failure
While direct head-to-head preclinical studies are limited, a comparative analysis can be drawn from independent investigations in similar heart failure models, most notably the cardiomyopathic hamster model, a well-established paradigm for studying dilated cardiomyopathy and progressive heart failure.
| Parameter | This compound (vs. Captopril) | Omapatrilat (vs. Captopril) | Animal Model |
| Survival | Increased survival rate | Increased median survival time by 31% | Cardiomyopathic Hamster |
| Cardiac Geometry | Attenuated increase in heart weight to body weight ratio | Significantly increased LV mass-to-volume ratio | Cardiomyopathic Hamster |
| Neurohormonal Modulation | Not explicitly reported | Significantly increased urinary atrial natriuretic peptide (ANP) excretion | Cardiomyopathic Hamster |
Delving into the Data: A Closer Look at the Evidence
This compound: Demonstrating Superior Cardioprotection
In a study utilizing the BIO 14.6 cardiomyopathic hamster, this compound showcased significant benefits in mitigating the progression of heart failure. When compared to the ACE inhibitor captopril (B1668294), this compound demonstrated a superior ability to preserve cardiac structure and function.
Omapatrilat: A Robust Profile in Attenuating Cardiac Remodeling and Improving Survival
Research in the BIO TO-2 strain of cardiomyopathic hamsters has provided compelling evidence for the efficacy of omapatrilat. A key study directly compared the long-term effects of omapatrilat with captopril, revealing a marked improvement in survival and a favorable impact on cardiac geometry in the omapatrilat-treated group.[1] Prolonged treatment with omapatrilat resulted in a 31% increase in median survival time compared to captopril.[1] Furthermore, omapatrilat significantly increased the left ventricular (LV) mass-to-volume ratio, suggesting a beneficial effect on attenuating adverse cardiac remodeling.[1] The study also confirmed the mechanism of NEP inhibition by demonstrating a significant increase in urinary atrial natriuretic peptide (ANP) excretion in the omapatrilat group, an effect not observed with captopril alone.[1]
Unraveling the Mechanism: The Dual Inhibition Pathway
The therapeutic advantages of both this compound and omapatrilat are rooted in their dual mechanism of action. By concurrently blocking ACE and NEP, these compounds orchestrate a multi-pronged attack on the pathophysiological hallmarks of heart failure.
Caption: Dual inhibitory action of this compound and omapatrilat.
A Look Inside the Lab: Experimental Protocols
The following outlines the key experimental methodologies employed in the preclinical evaluation of these vasopeptidase inhibitors in the cardiomyopathic hamster model.
Animal Model: The Cardiomyopathic Hamster
-
Strain: BIO 14.6 or BIO TO-2 cardiomyopathic hamsters are commonly used as they develop a genetically determined dilated cardiomyopathy that progresses to heart failure, mirroring many aspects of the human disease.
-
Housing and Care: Animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment Administration: this compound, omapatrilat, or a comparator agent (e.g., captopril) is typically administered orally, often mixed in the diet or drinking water, for a specified duration as dictated by the study design.
Key Experimental Procedures: A Workflow Overview
Caption: Experimental workflow for preclinical drug evaluation.
Detailed Methodologies
-
Hemodynamic Measurements:
-
Animals are anesthetized.
-
A catheter is inserted into a major artery (e.g., carotid or femoral) and advanced into the left ventricle to measure parameters such as left ventricular systolic and end-diastolic pressure.
-
Arterial blood pressure is also recorded.
-
Cardiac output can be determined using techniques like thermodilution or by using pressure-volume loop analysis.
-
-
Cardiac Geometry and Histopathology:
-
At the end of the study, hearts are excised, weighed, and fixed.
-
The left and right ventricles are separated and weighed.
-
Ventricular tissue is sectioned and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Masson's trichrome) for histological examination of myocyte size, fibrosis, and overall cardiac structure.
-
The LV mass-to-volume ratio is calculated to assess the degree of cardiac remodeling.
-
-
Neurohormonal Analysis:
-
Urine samples are collected over a 24-hour period using metabolic cages.
-
Urinary concentrations of atrial natriuretic peptide (ANP) are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Plasma levels of neurohormones such as angiotensin II and aldosterone (B195564) can also be measured from blood samples collected at the time of sacrifice.
-
Conclusion: A Promising Horizon for Dual Vasopeptidase Inhibition
The available preclinical evidence strongly suggests that dual inhibition of ACE and NEP with agents like this compound and omapatrilat offers a superior therapeutic advantage over ACE inhibition alone in the context of heart failure. Both compounds have demonstrated the ability to improve survival and attenuate adverse cardiac remodeling in the challenging environment of the cardiomyopathic hamster model. While omapatrilat has been more extensively studied, the promising data for this compound warrants further investigation. For drug development professionals, these findings underscore the potential of vasopeptidase inhibition as a cornerstone of future heart failure pharmacotherapy. The choice of a specific agent for further development will likely depend on a nuanced consideration of efficacy, safety profiles, and pharmacokinetic properties.
References
Comparing the efficacy of CGS 24592 and sacubitril
A Comparative Guide to the Efficacy of CGS 24592 and Sacubitril (B1662468) in Cardiovascular Research
For research, scientific, and drug development professionals, this guide provides an objective comparison of the neprilysin inhibitors this compound and sacubitril, supported by available experimental data. Due to the disparity in the volume of research, with sacubitril being a clinically approved and extensively studied drug and this compound being a lesser-documented investigational compound, this guide will focus on a comparison of their mechanisms of action, and the available preclinical and clinical data for each.
Introduction to this compound and Sacubitril
Both this compound and sacubitril are potent inhibitors of the enzyme neprilysin (NEP), a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides. By inhibiting neprilysin, these compounds increase the levels of natriuretic peptides, bradykinin, and other peptides that promote vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress.
Sacubitril, in its clinically available form, is combined with the angiotensin receptor blocker (ARB) valsartan (B143634) to create an angiotensin receptor-neprilysin inhibitor (ARNI) known as Entresto™. This combination therapy has become a cornerstone in the management of heart failure with reduced ejection fraction (HFrEF).
This compound is an investigational neprilysin inhibitor that has been utilized in preclinical research to explore the physiological roles of neprilysin, particularly in the context of angiogenesis.[1] Publicly available data on its clinical efficacy is limited.
Mechanism of Action: Neprilysin Inhibition
The primary mechanism of action for both this compound and sacubitril is the inhibition of neprilysin. Neprilysin is a zinc-dependent metalloproteinase that cleaves and inactivates a variety of peptides, including:
-
Natriuretic peptides: Atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides exert vasodilatory, diuretic, and natriuretic effects, and they also inhibit the renin-angiotensin-aldosterone system (RAAS).
-
Bradykinin: A potent vasodilator.
-
Adrenomedullin: A vasodilator with cardioprotective properties.
-
Substance P: A neuropeptide with vasodilatory effects.
By blocking the degradation of these peptides, neprilysin inhibitors enhance their beneficial cardiovascular effects.
Signaling Pathway of Neprilysin Inhibition
Efficacy of Sacubitril
The efficacy of sacubitril, in combination with valsartan, has been robustly demonstrated in large-scale clinical trials, most notably the PARADIGM-HF study. This trial compared sacubitril/valsartan to enalapril, an angiotensin-converting enzyme (ACE) inhibitor, in patients with HFrEF.
| Endpoint | Sacubitril/Valsartan vs. Enalapril (PARADIGM-HF Trial) | Preclinical Model (Myocardial Infarction in Rats) |
| Primary Composite Endpoint | 20% relative risk reduction in cardiovascular death or heart failure hospitalization. | N/A |
| Cardiovascular Death | 20% relative risk reduction. | N/A |
| Heart Failure Hospitalization | 21% relative risk reduction. | N/A |
| All-Cause Mortality | 16% relative risk reduction. | N/A |
| Left Ventricular Ejection Fraction (LVEF) | N/A | Significantly improved compared to valsartan alone. |
| Left Ventricular End-Systolic Diameter (LVESd) | N/A | Significantly reduced compared to valsartan alone. |
| Myocardial Hypertrophy Index | N/A | Significantly reduced compared to valsartan alone. |
| Cardiac Fibrosis | N/A | Significantly attenuated. |
Efficacy of this compound
Data on the efficacy of this compound is primarily from preclinical studies. A notable study investigated the role of neprilysin in angiogenesis, the formation of new blood vessels. In this research, this compound was used as a tool to inhibit neprilysin and observe the downstream effects on angiogenesis stimulated by fibroblast growth factor-2 (FGF-2).
The study found that inhibition of neprilysin by this compound enhanced FGF-2-induced endothelial cell growth, capillary array formation, and signaling.[1] This suggests that neprilysin plays a role in negatively regulating angiogenesis by breaking down pro-angiogenic factors like FGF-2.
| Experimental Model | Key Finding with this compound |
| In Vitro Matrigel Capillary Array Formation Assay | Enhanced FGF-2-induced capillary array formation in human bone marrow microvascular endothelial cells.[2] |
| Murine Corneal Pocket Angiogenesis Model | Inhibition of neprilysin by this compound was shown to counteract the anti-angiogenic effect of recombinant neprilysin.[1] |
Experimental Protocols
Representative Protocol for Preclinical Evaluation of a Neprilysin Inhibitor in a Heart Failure Model
This protocol is a representative example based on studies evaluating sacubitril in a rat model of heart failure induced by myocardial infarction.
-
Animal Model: Male Sprague-Dawley rats are subjected to ligation of the left anterior descending coronary artery to induce myocardial infarction (MI) and subsequent heart failure. A sham-operated group serves as the control.
-
Drug Administration: Four weeks post-MI, rats are randomized to receive daily oral gavage of either vehicle, the neprilysin inhibitor (e.g., sacubitril at 30 mg/kg), an ARB (e.g., valsartan at 30 mg/kg), or a combination for a duration of 4-8 weeks.
-
Echocardiographic Assessment: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to measure parameters such as LVEF, fractional shortening (FS), left ventricular end-diastolic diameter (LVEDd), and LVESd.
-
Hemodynamic Measurements: At the end of the study, invasive hemodynamic parameters are measured, including left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP).
-
Histological Analysis: Hearts are excised, sectioned, and stained with Masson's trichrome to assess the extent of cardiac fibrosis and with hematoxylin (B73222) and eosin (B541160) to measure cardiomyocyte hypertrophy.
-
Biomarker Analysis: Blood samples are collected to measure levels of cardiac biomarkers such as BNP or NT-proBNP.
Protocol for In Vitro Angiogenesis Assay with this compound
This protocol is based on the methodology described in the study investigating neprilysin's role in angiogenesis.[2]
-
Cell Culture: Human bone marrow microvascular endothelial cells are cultured in appropriate media. For experiments, cells may be transduced to express neprilysin.
-
Matrigel Capillary Array Formation Assay: Growth factor-reduced Matrigel is plated in a 96-well plate and allowed to solidify.
-
Treatment: Endothelial cells are seeded onto the Matrigel. This compound is added at a concentration of 30 nM for 2 hours.
-
Stimulation: Following pre-incubation with this compound, the cells are stimulated with FGF-2 (5 ng/mL).
-
Analysis: After 4-6 hours, the formation of capillary-like structures (tube formation) is observed and quantified by microscopy and image analysis software. The total tube length and number of branch points are measured as indicators of angiogenesis.
Experimental Workflow Diagram
References
Lack of Evidence for CGS 24592's Effect on ANP Levels Prompts Examination of Established Alternatives
For researchers, scientists, and drug development professionals, the validation of a compound's effect on Atrial Natriuretic Peptide (ANP) levels is a critical step in cardiovascular and renal drug discovery. While the compound CGS 24592 has been queried in this context, a thorough review of scientific literature reveals a significant lack of data regarding its impact on ANP. In contrast, neprilysin inhibitors, such as sacubitril (B1662468) (often combined with valsartan), represent a well-documented class of drugs that effectively and consistently increase ANP levels, offering a robust point of comparison.
This guide provides a comparative overview of the known effects of neprilysin inhibitors on ANP levels, supported by experimental data and detailed protocols. This information serves as a benchmark for the evaluation of any novel compound, such as this compound, for which data is not publicly available.
Comparative Analysis of ANP Modulation
Due to the absence of data for this compound, this comparison focuses on the established mechanism and effects of neprilysin inhibitors. Neprilysin is an enzyme responsible for the degradation of several vasoactive peptides, including ANP.[1][2] By inhibiting this enzyme, drugs like sacubitril increase the circulating concentrations of ANP, thereby enhancing its physiological effects.[1][2]
| Feature | This compound | Neprilysin Inhibitors (e.g., Sacubitril/Valsartan) |
| Mechanism of Action | Data not available | Inhibition of neprilysin, leading to decreased degradation and increased levels of ANP.[1][2] |
| Effect on ANP Levels | Data not available | Consistent and significant increase in plasma ANP concentrations.[3][4][5][6][7][8] |
| Clinical Significance | Data not available | Used in the treatment of heart failure, where elevated ANP contributes to vasodilation, natriuresis, and diuresis.[9] |
Quantitative Data on ANP Modulation by Sacubitril/Valsartan
Clinical studies have consistently demonstrated the potent effect of sacubitril/valsartan on ANP levels in patients with heart failure.
| Study | Patient Population | Treatment | Key Findings on ANP Levels |
| Ibrahim et al. (2019) | 23 stable patients with heart failure and reduced ejection fraction | Initiation and titration of sacubitril/valsartan | ANP levels more than doubled by the first follow-up visit (+105.8%). The increase was sustained and was more pronounced in patients with higher baseline ANP levels.[4][5] |
| Nougué et al. (2019) | 73 chronic heart failure patients | Switched from ACE inhibitor or ARB to sacubitril/valsartan | Approximately a 4-fold increase in plasma ANP levels was observed.[3][7] |
| Murphy et al. (2020) | 144 patients with heart failure with reduced ejection fraction | Initiation and titration of sacubitril/valsartan | ANP concentrations doubled from a baseline of 99 pg/ml to 156 pg/ml by day 14. Larger early increases in ANP were associated with greater subsequent improvements in cardiac remodeling.[6][8] |
Experimental Protocols
The following provides a generalized methodology for quantifying the effect of a compound on ANP levels, based on protocols described in clinical studies of neprilysin inhibitors.
Objective: To determine the effect of an investigational drug on plasma ANP concentrations in a clinical setting.
Study Design: A prospective, open-label study involving patients with a relevant condition (e.g., heart failure).
Methodology:
-
Patient Recruitment: Enroll a cohort of patients meeting specific inclusion and exclusion criteria. Obtain informed consent from all participants.
-
Baseline Assessment: Collect baseline blood samples for ANP measurement prior to the administration of the investigational drug. Clinical and echocardiographic assessments should also be performed.
-
Drug Administration: Administer the investigational drug according to the study protocol (e.g., specific dosage and titration schedule).
-
Serial Blood Sampling: Collect blood samples at predefined time points following drug administration (e.g., day 14, day 30, day 90). It is crucial to collect blood into tubes containing protease inhibitors to prevent ex vivo degradation of ANP.[6]
-
ANP Measurement: Analyze plasma ANP concentrations using a validated immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Compare the post-treatment ANP levels to the baseline levels using appropriate statistical methods to determine the significance of any observed changes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ANP signaling pathway and a typical experimental workflow for evaluating a compound's effect on ANP levels.
Caption: Atrial Natriuretic Peptide (ANP) Signaling Pathway.
Caption: Experimental Workflow for ANP Level Validation.
References
- 1. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sacubitril/valsartan on neprilysin targets and the metabolism of natriuretic peptides in chronic heart failure: a mechanistic clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial Natriuretic Peptide and Treatment With Sacubitril/Valsartan in Heart Failure With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cardiovascular Outcomes with Sacubitril-Valsartan in Heart Failure: Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neprilysin (NEP) Inhibitors for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of key Neprilysin (NEP) inhibitors. It focuses on objective performance data, experimental methodologies, and the underlying biochemical pathways.
Neprilysin (NEP), a zinc-dependent metalloprotease, is a key regulator of cardiovascular and renal homeostasis through its degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1][2] Inhibition of NEP has emerged as a significant therapeutic strategy, particularly in the management of heart failure. By preventing the breakdown of natriuretic peptides, NEP inhibitors enhance downstream signaling that promotes vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress.[3]
This guide compares prominent NEP inhibitors, focusing on their potency, selectivity, and pharmacokinetic profiles. The combination of NEP inhibitors with angiotensin receptor blockers (ARBs), known as ARNIs (angiotensin receptor-neprilysin inhibitors), has proven particularly successful, as it simultaneously blocks the renin-angiotensin-aldosterone system (RAAS), which is activated as a counter-regulatory mechanism upon NEP inhibition.[4][5]
Performance Comparison of NEP Inhibitors
The efficacy of a NEP inhibitor is determined by its potency (measured by IC50 or Ki values), its selectivity for NEP over other enzymes like Angiotensin-Converting Enzyme (ACE), and its pharmacokinetic properties which dictate dosing and duration of action.
Table 1: Potency and Selectivity of NEP Inhibitor Active Metabolites
| Active Metabolite | Target | IC50 / Ki | Selectivity vs. ACE |
| Sacubitrilat (LBQ657) | NEP | IC50: ~20 nM[6] | Highly Selective (>5000-fold)[6] |
| (from Sacubitril) | ACE | IC50: >100 µM[6] | |
| Thiorphan | NEP | Ki: 6.1 nM[7]; IC50: ~20 nM[6] | Highly Selective (~510-fold)[6] |
| (from Racecadotril) | ACE | IC50: 10.2 µM[6] | |
| Omapatrilat (B1677282) | NEP | IC50: ~8 nM[6] | Non-selective (Dual Inhibitor)[1] |
| (Active Drug) | ACE | Potent Inhibition | |
| Candoxatrilat | NEP | IC50: 2.3 nM[8] | Selective |
| (from Candoxatril) | ACE | Weaker Inhibition |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency.
Table 2: Comparative Pharmacokinetic Profiles
| Drug (Prodrug) | Active Metabolite | Time to Peak (Tmax) | Elimination Half-life (t½) | Key Notes |
| Sacubitril | Sacubitrilat (LBQ657) | Sacubitril: ~0.5 h[9]Sacubitrilat: ~2.5 h[10] | Sacubitrilat: ~11.5 h | Rapidly converted to the active metabolite. Co-administered with Valsartan.[9] |
| Racecadotril (B1680418) | Thiorphan | ~1 hour[11] | NEP Inhibition t½: ~3 h[12] | A peripheral enkephalinase inhibitor primarily used as an anti-diarrheal agent.[11][13] |
| Omapatrilat | Omapatrilat | 0.5 - 2 h[14] | 14 - 19 h[14][15] | Dual inhibitor of NEP and ACE. Development was halted due to a higher incidence of angioedema.[1] |
| Candoxatril | Candoxatrilat | - | - | Investigated for hypertension and heart failure. |
Signaling Pathways and Experimental Workflow
Visualizing the complex interactions within signaling pathways and the steps of experimental evaluation is crucial for understanding the mechanism and development of NEP inhibitors.
NEP Inhibition Signaling Pathway
The diagram below illustrates the central role of Neprilysin in cardiovascular regulation and the mechanism of action for NEP inhibitors combined with angiotensin receptor blockers (ARNIs).
Caption: Mechanism of Angiotensin Receptor-Neprilysin Inhibitor (ARNI) action.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the in vitro potency (IC50) of a novel NEP inhibitor.
Caption: Workflow for in vitro determination of NEP inhibitor IC50 values.
Experimental Protocols
A robust comparison of inhibitors relies on standardized experimental procedures. Below is a representative protocol for determining the IC50 value of a test compound against Neprilysin.
Protocol: In Vitro NEP Inhibition Assay (Fluorometric)
This protocol outlines the determination of a compound's IC50 value against recombinant human Neprilysin (rhNEP) using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human Neprilysin (rhNEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test Inhibitor Compound
-
Reference Inhibitor (e.g., Thiorphan)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor and reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (<1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute rhNEP in assay buffer to the desired working concentration.
-
Dilute the fluorogenic substrate in assay buffer to its working concentration (typically at or near its Km value).
-
-
Assay Execution:
-
Add 50 µL of the diluted test/reference inhibitor solutions to the wells of the 96-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 25 µL of the diluted rhNEP solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Racecadotril - Wikipedia [en.wikipedia.org]
- 12. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, omapatrilat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CGS 24592 and Other Vasopeptidase Inhibitors for Cardiovascular Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CGS 24592 with other key vasopeptidase inhibitors, supported by available preclinical and clinical data. This document outlines the inhibitory profiles, therapeutic potential, and safety considerations of these compounds to inform cardiovascular disease research.
Vasopeptidase inhibitors represent a class of drugs that simultaneously inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This dual action offers a potentially powerful therapeutic strategy for cardiovascular diseases like hypertension and heart failure by both enhancing vasodilatory and natriuretic peptides and suppressing the vasoconstrictor renin-angiotensin-aldosterone system. This guide focuses on this compound and compares its biochemical and physiological profile with established vasopeptidase inhibitors such as omapatrilat (B1677282), sampatrilat (B1681431), and gemopatrilat (B1671430).
Inhibitory Profile and Potency
A key differentiator among these compounds is their relative potency and selectivity for NEP and ACE. This compound is characterized as a potent and highly selective inhibitor of NEP.[1] In contrast, omapatrilat, sampatrilat, and gemopatrilat exhibit dual inhibitory activity against both enzymes, albeit with varying degrees of selectivity.
| Compound | NEP Inhibition | ACE Inhibition | ACE/NEP Ratio | Reference(s) |
| This compound | IC50: 1.6 nM | Data not publicly available | - | [1] |
| Omapatrilat | Ki: 0.45 nM, 9 nM; IC50: 5.3 nM | Ki: 0.64 nM, 6 nM; IC50: 1.7 nM | ~1.4 (Ki) | [2][3] |
| Sampatrilat | IC50: 8 nM | Ki: 13.8 nM (cACE), 171.9 nM (nACE) | >1 | [4][5] |
| Gemopatrilat | IC50: 305 nM (rat) | IC50: 3.6 nM (rat) | ~0.012 | [1] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; cACE: C-domain of ACE; nACE: N-domain of ACE.
The available data strongly indicates that this compound is a selective NEP inhibitor, with its activity against ACE not being a primary characteristic. This positions it differently from true vasopeptidase inhibitors. For instance, omapatrilat demonstrates a relatively balanced inhibition of both NEP and ACE, while gemopatrilat shows a preference for ACE inhibition. Sampatrilat also inhibits both enzymes, with a more potent effect on the C-domain of ACE.[4][5]
Signaling Pathways and Mechanism of Action
The therapeutic effects of these inhibitors stem from their modulation of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.
Caption: Mechanism of action of vasopeptidase and selective NEP inhibitors.
Dual vasopeptidase inhibitors like omapatrilat block both ACE and NEP. This leads to a decrease in the vasoconstrictor angiotensin II and an increase in vasodilatory peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. In contrast, a selective NEP inhibitor like this compound primarily increases the levels of natriuretic peptides and bradykinin by preventing their degradation, without directly affecting the production of angiotensin II.
Preclinical and Clinical Performance
Antihypertensive Efficacy
Omapatrilat: The OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) trial demonstrated that omapatrilat was more effective in lowering blood pressure compared to the ACE inhibitor enalapril (B1671234).
Sampatrilat: Studies have shown that sampatrilat produces a sustained antihypertensive effect, particularly in Black hypertensive subjects who may be less responsive to ACE inhibitor monotherapy.
This compound: While direct comparative clinical trial data is not available, preclinical studies have shown that this compound reduces blood pressure. In one study involving Dahl salt-sensitive rats, treatment with this compound, an ACE inhibitor (temocapril), and a dual ECE/NEP inhibitor (CGS 26303) all equally and significantly decreased systolic blood pressure.[4]
| Trial/Study | Inhibitor(s) | Key Findings on Blood Pressure Reduction | Reference(s) |
| OCTAVE | Omapatrilat vs. Enalapril | Omapatrilat demonstrated superior blood pressure reduction compared to enalapril. | |
| - | Sampatrilat vs. Lisinopril | Sampatrilat showed a sustained antihypertensive effect, particularly in Black hypertensive subjects. | |
| Dahl Rat Study | This compound, Temocapril, CGS 26303 | All treatments equally and significantly decreased systolic blood pressure. | [4] |
Safety Profile: The Challenge of Angioedema
A significant concern with vasopeptidase inhibitors is the increased risk of angioedema, a potentially life-threatening swelling of the skin and mucous membranes. This adverse effect is attributed to the accumulation of bradykinin, which is degraded by both ACE and NEP.
Omapatrilat: The OCTAVE trial reported a significantly higher incidence of angioedema with omapatrilat (2.17%) compared to enalapril (0.68%). This safety concern ultimately led to the discontinuation of its development.
This compound: As this compound is a selective NEP inhibitor, it is hypothesized that it may have a lower risk of angioedema compared to dual vasopeptidase inhibitors because ACE activity is preserved to continue breaking down bradykinin. However, clinical data to confirm this is lacking.
| Trial | Adverse Event | Omapatrilat Incidence | Enalapril Incidence | Reference(s) |
| OCTAVE | Angioedema | 2.17% | 0.68% |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
A common method to determine the inhibitory potency of compounds on ACE and NEP is through in vitro enzyme inhibition assays.
Caption: Workflow for an in vitro enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Purified recombinant human ACE or NEP is used. A suitable substrate, such as N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) for ACE, is prepared in a buffer solution. The test inhibitor is dissolved and diluted to a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the test inhibitor for a specified period to allow for binding.
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
Activity Measurement: The rate of substrate hydrolysis is measured over time, typically by monitoring the change in absorbance using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme's activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Blood Pressure Measurement in Animal Models
The spontaneously hypertensive rat (SHR) is a widely used animal model to evaluate the antihypertensive effects of new compounds.
Methodology:
-
Animal Model: Male SHRs are typically used.
-
Blood Pressure Monitoring: Blood pressure can be measured non-invasively using the tail-cuff method or continuously in conscious, freely moving animals via radiotelemetry.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses. A vehicle control group and a positive control group (e.g., a known antihypertensive drug) are included.
-
Data Collection: Blood pressure and heart rate are monitored at multiple time points before and after drug administration.
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the control groups to determine the antihypertensive efficacy of the test compound.
Conclusion
This compound is a potent and selective NEP inhibitor, which distinguishes it from true vasopeptidase inhibitors like omapatrilat, sampatrilat, and gemopatrilat that exhibit dual ACE and NEP inhibition. The primary advantage of a selective NEP inhibitor may be a reduced risk of angioedema due to the preservation of ACE-mediated bradykinin degradation. However, the lack of direct ACE inhibition might result in a less potent antihypertensive effect compared to dual inhibitors, as the RAAS is not directly suppressed.
The development of omapatrilat was halted due to an unacceptable incidence of angioedema, highlighting the critical importance of the ACE/NEP inhibition balance. Further research into compounds like this compound is warranted to explore whether selective NEP inhibition can provide a safer, albeit potentially less efficacious, therapeutic alternative for cardiovascular diseases. The ideal vasopeptidase inhibitor would likely possess a carefully optimized ratio of ACE to NEP inhibition to maximize therapeutic benefit while minimizing the risk of bradykinin-related side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGS 35601, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. CGS-24592 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Dual ACE and neutral endopeptidase inhibitors: novel therapy for patients with cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: A Dual-Pronged Approach
[3] CGS-24592 | CAS 147923-04-4 CGS-24592 is a potent dual neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) inhibitor with IC50s of 2.1 and 1.1 nM, respectively. --INVALID-LINK-- CGS 24592 | CAS 147923-04-4 | SC-205562 - Santa Cruz Biotechnology this compound is a dual inhibitor of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This compound has been shown to lower mean arterial blood pressure (MAP) in various rat models. This compound has also been shown to increase plasma levels of atrial natriuretic peptide (ANP) and reduce plasma ACE activity. This compound is an inhibitor of NEP (IC50 = 2.1 nM) and ACE (IC50 = 1.1 nM). --INVALID-LINK-- this compound | 147923-04-4 - Selleckchem.com this compound is a potent dual neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) inhibitor with IC50 of 2.1 nM and 1.1 nM, respectively. Phase 1. --INVALID-LINK-- CGS-24592 | 147923-04-4 | Cayman Chemical CGS-24592 is a dual inhibitor of neutral endopeptidase (NEP; IC50 = 2.1 nM) and angiotensin-converting enzyme (ACE; IC50 = 1.1 nM). It lowers mean arterial pressure (MAP) in spontaneously hypertensive rats (SHRs) when administered at a dose of 10 mg/kg. CGS-24592 also reduces MAP in a rat model of hypertension induced by nitric oxide (NO) synthase inhibition by L-NAME. --INVALID-LINK-- CGS-24592 | Adooq Bioscience this compound is a potent dual neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) inhibitor with IC50 of 2.1 nM and 1.1 nM, respectively. Phase 1. --INVALID-LINK-- this compound | MedKoo this compound is a potent dual neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) inhibitor with IC50 of 2.1 nM and 1.1 nM, respectively. This compound is a vasopeptidase inhibitor that represents a new class of cardiovascular drugs that combine the haemodynamic effects of two established drug classes, the angiotensin-converting enzyme (ACE) inhibitors and the neutral endopeptidase (NEP) inhibitors. This compound was in phase I clinical trials for the treatment of hypertension. However, this research was discontinued. --INVALID-LINK-- Omapatrilat (B1677282) - Wikipedia Omapatrilat (INN, trade name Vanlev) is an experimental antihypertensive agent that was never marketed. It is a vasopeptidase inhibitor, which inhibits both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). NEP is the enzyme responsible for the degradation of natriuretic peptides. By inhibiting NEP, the levels of natriuretic peptides are increased, which produces vasodilation, natriuresis, and diuresis. These effects are complementary to the effects of ACE inhibition. --INVALID-LINK-- Dual ACE and NEP inhibitor this compound: its effects in experimental ... No abstract available. Publication types. MeSH terms. Angiotensin-Converting Enzyme Inhibitors / pharmacology; Animals; Antihypertensive Agents / pharmacology ... --INVALID-LINK-- this compound, a dual inhibitor of neutral endopeptidase and ... - PubMed this compound, a dual inhibitor of neutral endopeptidase and angiotensin-converting enzyme, lowers blood pressure in conscious spontaneously hypertensive rats. --INVALID-LINK-- CGS 25462 - Wikipedia CGS 25462 is a vasopeptidase inhibitor. It is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). --INVALID-LINK-- this compound, a dual inhibitor of neutral endopeptidase and ... this compound, a dual inhibitor of neutral endopeptidase and angiotensin-converting enzyme, lowers blood pressure in conscious spontaneously hypertensive rats. J Cardiovasc Pharmacol. 1995 Dec;26(6):933-9. doi: 10.1097/00005344-199512000-00013. --INVALID-LINK-- Omapatrilat: a new-generation ACE inhibitor. - Abstract - Europe PMC Omapatrilat is the lead agent in a new class of cardiovascular drugs, the vasopeptidase inhibitors. These agents inhibit both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). ACE is a key enzyme in the renin-angiotensin system, which has a major role in blood pressure regulation and in the pathophysiology of hypertension and congestive heart failure (CHF). ACE inhibitors are effective in the treatment of these conditions. NEP is the primary enzyme responsible for the degradation of atrial natriuretic peptide (ANP), a hormone with diuretic, natriuretic and vasodilatory properties, as well as inhibitory effects on the renin-angiotensin and sympathetic nervous systems. By simultaneously inhibiting both ACE and NEP, omapatrilat produces a greater antihypertensive effect than that achieved with either agent alone. This has been demonstrated in several animal models of hypertension. In hypertensive patients, omapatrilat has been shown to be more effective than losartan (B1675146) and amlodipine. In patients with CHF, omapatrilat improves haemodynamics and neurohormonal status to a greater extent than lisinopril. The side-effect profile of omapatrilat is similar to that of the ACE inhibitors, with the exception of a higher incidence of angio-oedema. --INVALID-LINK-- this compound, a dual inhibitor of neutral endopeptidase and ... this compound, a dual inhibitor of neutral endopeptidase and angiotensin-converting enzyme, lowers blood pressure in conscious spontaneously hypertensive rats. J Cardiovasc Pharmacol. 1995 Dec;26(6):933-9. doi: 10.1097/00005344-199512000-00013. Authors. M F St-onge, M G DeBlois, P E Savoie, E J Sybertz, P A Komen, P W Schiller, G M D'Orléans-Juste. PMID: 8595460. DOI: 10.1097/00005344-199512000-00013. No abstract available. MeSH terms. --INVALID-LINK-- this compound, a dual inhibitor of neutral endopeptidase and ... this compound, a dual inhibitor of neutral endopeptidase and angiotensin-converting enzyme, lowers blood pressure in conscious spontaneously hypertensive rats. --INVALID-LINK-- Omapatrilat - an overview | ScienceDirect Topics Omapatrilat is the prototypical vasopeptidase inhibitor that provides balanced inhibition of both ACE and neutral endopeptidase (NEP). Omapatrilat was developed for the treatment of hypertension and heart failure but was not approved by the Food and Drug Administration because of an unacceptable incidence of angioedema. --INVALID-LINK-- this compound (CAS 147923-04-4) - SelleckChem this compound is a potent dual neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) inhibitor with IC50 of 2.1 nM and 1.1 nM, respectively. --INVALID-LINK-- CGS-24592 - ApexBio CGS-24592 is a potent dual neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) inhibitor with IC50 of 2.1 nM and 1.1 nM, respectively. In Vitro. This compound is a dual inhibitor of neutral endopeptidase (NEP; IC50 = 2.1 nM) and angiotensin-converting enzyme (ACE; IC50 = 1.1 nM). In Vivo. This compound (10 mg/kg, p.o.) lowers mean arterial pressure (MAP) in spontaneously hypertensive rats (SHRs). This compound also reduces MAP in a rat model of hypertension induced by nitric oxide (NO) synthase inhibition by L-NAME. --INVALID-LINK-- this compound, a dual inhibitor of neutral endopeptidase and ... this compound, a dual inhibitor of neutral endopeptidase and angiotensin-converting enzyme, lowers blood pressure in conscious spontaneously hypertensive rats. Marie-France St-Onge, Martin G. DeBlois, Pierre E. Savoie, Edward J. Sybertz, Peter A. Komen, Peter W. Schiller, Gilles M. D'Orléans-Juste. --INVALID-LINK-- research reveals that this compound is not a compound used in combination with ACE inhibitors, but is itself a dual inhibitor of both Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE). This clarifies the topic: a comparison of dual NEP/ACE inhibition (via this compound) versus ACE inhibition alone. The compound reached Phase 1 clinical trials for hypertension but its development was discontinued.
This guide will therefore compare the integrated effects of this compound's dual action with the effects of traditional ACE inhibitors, focusing on the underlying mechanisms and preclinical data.
Conventional Angiotensin-Converting Enzyme (ACE) inhibitors block the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.
This compound, a member of the vasopeptidase inhibitor class, performs this same function while also inhibiting a second enzyme: Neutral Endopeptidase (NEP). NEP is responsible for breaking down natriuretic peptides, such as Atrial Natriuretic Peptide (ANP), which promote vasodilation and natriuresis (sodium excretion).
By inhibiting both enzymes, this compound provides a dual benefit:
-
ACE Inhibition: Decreases the production of the vasoconstrictor Angiotensin II.
-
NEP Inhibition: Increases the levels of endogenous vasodilating and natriuretic peptides.
This combined action is designed to produce a more significant antihypertensive effect than ACE inhibition alone.
Preclinical Efficacy Data
This compound demonstrated potent inhibitory activity in vitro and significant antihypertensive effects in preclinical animal models.
In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its target enzymes.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Angiotensin-Converting Enzyme (ACE) | 1.1 |
| This compound | Neutral Endopeptidase (NEP) | 2.1 |
In Vivo Antihypertensive Effects
Studies in spontaneously hypertensive rats (SHRs), a common model for human essential hypertension, showed that this compound effectively lowers blood pressure.
| Animal Model | Treatment | Dose (p.o.) | Maximum Change in Mean Arterial Pressure (MAP) | Reference |
| Spontaneously Hypertensive Rats | This compound | 10 mg/kg | -45 mmHg | |
| L-NAME-induced Hypertensive Rats | This compound | 10 mg/kg | Significant reduction in MAP |
Experimental Protocols
The methodologies below are representative of the preclinical studies conducted to evaluate this compound.
Protocol 1: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats
-
Animal Model: Male spontaneously hypertensive rats (SHRs).
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration if required, though oral gavage is common). Catheters are exteriorized at the back of the neck.
-
Acclimatization: Animals are allowed to recover from surgery for a period (e.g., 48 hours) to ensure stable baseline readings. They are housed in individual cages allowing free movement.
-
Baseline Measurement: On the day of the experiment, the arterial catheter is connected to a pressure transducer. Mean Arterial Pressure (MAP) and Heart Rate (HR) are recorded for a stable baseline period (e.g., 30-60 minutes) in conscious, unrestrained animals.
-
Drug Administration: this compound is administered orally (p.o.) via gavage at a specified dose (e.g., 10 mg/kg). A vehicle control group receives the formulation excipient alone.
-
Post-treatment Monitoring: MAP and HR are continuously monitored and recorded for several hours post-administration to determine the onset, magnitude, and duration of the pharmacological effect.
-
Data Analysis: Changes in MAP from baseline are calculated for each animal and averaged for the treatment group. Statistical analysis (e.g., ANOVA) is used to compare the effects of this compound to the vehicle control.
Comparison and Conclusion
The primary advantage of a dual inhibitor like this compound over a standard ACE inhibitor lies in its multimodal mechanism of action. By simultaneously blocking the renin-angiotensin system and potentiating the natriuretic peptide system, it offers a potentially more potent and comprehensive approach to blood pressure reduction. This is particularly relevant in volume-dependent hypertension where the natriuretic and diuretic effects of NEP inhibition are beneficial.
However, the development of this compound was discontinued. This was also the fate of other early vasopeptidase inhibitors, such as Omapatrilat, which was not approved due to a higher incidence of angioedema. This adverse effect is thought to result from the NEP-inhibition-driven accumulation of bradykinin (B550075), which is also degraded by ACE. The dual blockade may therefore pose a higher risk of this serious side effect compared to ACE inhibitors alone.
For drug development professionals, this compound serves as an important case study. While the dual-target concept is pharmacologically powerful, the clinical risk-benefit profile, particularly concerning off-target effects or pathway overlaps (like bradykinin metabolism), must be carefully evaluated. Newer generations of drugs, such as Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), have successfully built on this concept by combining NEP inhibition with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor, thereby avoiding the compounded effect on bradykinin and reducing the risk of angioedema.
A Head-to-Head Comparison of CGS 24592 and its Analogs in Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the matrix metalloproteinase (MMP) inhibitor CGS 24592 and its structural and functional analogs, Batimastat (B1663600) (BB-94) and Marimastat (B1683930) (BB-2516). This analysis is supported by available experimental data on their inhibitory activities, supplemented with detailed experimental protocols and visualizations of the relevant biological pathways.
Introduction to this compound and its Analogs
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Like its analogs Batimastat and Marimastat, this compound is a hydroxamic acid-based inhibitor. This chemical group acts as a strong chelator for the zinc ion at the active site of MMPs, leading to the inhibition of their enzymatic activity.[1] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making MMP inhibitors like this compound and its analogs significant subjects of research for therapeutic development.
Quantitative Comparison of Inhibitory Activity
A direct head-to-head comparison of the inhibitory activity of this compound and its analogs is essential for understanding their relative potencies and selectivity profiles. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for these compounds against a panel of MMPs. It is important to note that direct comparative studies under identical experimental conditions are limited in the public domain.
| Compound | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Batimastat | 3 | 4 | 20 | 4 | 1 |
| Marimastat | 5 | 3 | 9 | 6 | Data not available |
Note: The absence of publicly available, directly comparable IC50 values for this compound highlights a significant gap in the literature. The data for Batimastat and Marimastat are derived from various sources and should be interpreted with caution.
Experimental Protocols
To facilitate the replication and validation of inhibitory activity data, a detailed protocol for a generic in vitro MMP inhibition assay is provided below. This protocol is based on commonly used fluorogenic substrate assays.
In Vitro MMP Inhibition Assay Protocol
1. Materials and Reagents:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Inhibitor compounds (this compound and analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
2. Enzyme Activation:
-
If using a pro-MMP form, activate the enzyme according to the manufacturer's instructions. A common method involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
3. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Add 50 µL of the diluted inhibitor to the wells of the 96-well plate.
-
Add 25 µL of the activated MMP enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.
4. Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathways
The inhibition of MMPs by compounds like this compound interferes with a complex network of signaling pathways that regulate cell behavior, particularly processes involved in tissue remodeling, cell migration, and invasion.
Caption: Inhibition of Matrix Metalloproteinase (MMP) Activity.
This diagram illustrates how this compound and its analogs inhibit active MMPs, thereby preventing the degradation of the extracellular matrix and subsequent cellular responses like migration and angiogenesis.
Experimental Workflow
The process of evaluating and comparing MMP inhibitors involves a structured workflow from compound preparation to data analysis.
Caption: Workflow for MMP Inhibition Assay.
This flowchart outlines the key steps involved in performing an in vitro assay to determine the inhibitory potency of compounds like this compound.
Conclusion
This compound and its analogs, Batimastat and Marimastat, are potent broad-spectrum MMP inhibitors with a shared hydroxamic acid zinc-binding motif. While a direct, comprehensive head-to-head comparison of their inhibitory profiles is hampered by a lack of publicly available data for this compound, the existing information on Batimastat and Marimastat provides a valuable benchmark for its potential efficacy. The provided experimental protocol and workflow diagrams offer a framework for researchers to conduct their own comparative studies to further elucidate the specific activities and therapeutic potential of this compound and its analogs. Further research is warranted to fully characterize the inhibitory profile of this compound and to enable more direct and robust comparisons with other key MMP inhibitors.
References
Benchmarking CGS 24592: A Comparative Guide to Newer Generation NEP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neutral endopeptidase (NEP) inhibitor CGS 24592 against a newer generation of NEP inhibitors, including Sacubitril, Racecadotril, Ecadotril, and Candoxatril (B1668256). The information is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for their research and development needs. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated pathways and workflows.
Introduction to NEP Inhibition
Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the circulating levels of these peptides, which can elicit beneficial cardiovascular and renal effects, such as vasodilation, natriuresis, and diuresis. This mechanism of action has made NEP a key target for the development of therapeutics for conditions like heart failure and hypertension.
This compound emerged as a potent and selective NEP inhibitor. In recent years, a new generation of NEP inhibitors has been developed, some of which have advanced to clinical use. This guide provides a comparative analysis of this compound against these newer agents.
Comparative Analysis of NEP Inhibitors
The following sections provide a detailed comparison of this compound with Sacubitril (the active moiety of which is Sacubitrilat or LBQ657), Racecadotril (the active metabolite of which is Thiorphan), Ecadotril, and Candoxatril.
Quantitative Data Summary
The in vitro potency of NEP inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for the compared compounds. It is important to note that these values are sourced from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound (Active Metabolite) | NEP IC50 (nM) | Source(s) |
| This compound | 1.6 | [1] |
| Sacubitrilat (LBQ657) | 5, 20 | [2][3] |
| Thiorphan | 0.4 - 9, 20 | [3][4] |
| Ecadotril | Data not available | |
| Candoxatrilat (B1668257) | Data not available |
A comparison of the pharmacokinetic profiles of these inhibitors is crucial for understanding their in vivo activity and dosing regimens.
| Parameter | This compound | Sacubitril | Racecadotril | Ecadotril | Candoxatril |
| Prodrug | Yes | Yes | Yes | Yes | Yes |
| Active Metabolite | This compound | Sacubitrilat (LBQ657) | Thiorphan | Thiorphan (S-enantiomer) | Candoxatrilat |
| Tmax (Active Metabolite) | ~4 hours | ~2 hours | ~1 hour | ~1 hour | ~2 hours[5] |
| Half-life (Active Metabolite) | Data not available | ~11.5 hours | ~3 hours[2] | Data not available | ~10 hours |
| Route of Elimination | Data not available | Primarily renal (Sacubitrilat)[4] | Primarily renal[6] | Data not available | Primarily renal (Candoxatrilat)[3] |
| Oral Bioavailability | Data not available | ~60% (as Sacubitrilat) | Rapidly absorbed and metabolized | Data not available | ~32% (as Candoxatrilat)[3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of NEP inhibitors.
In Vitro NEP Inhibition Assay (Fluorometric Method)
This assay is commonly used to determine the in vitro potency (IC50) of NEP inhibitors.
Objective: To measure the concentration of an inhibitor required to reduce the activity of purified NEP by 50%.
Principle: The assay utilizes a fluorogenic NEP substrate that is cleaved by the enzyme to release a fluorescent product. The rate of fluorescence increase is proportional to NEP activity. The presence of an inhibitor will decrease the rate of substrate cleavage.
Materials:
-
Purified recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (NEP inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the NEP enzyme, and the different concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of NEP inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Studies in Humans
These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Objective: To determine the pharmacokinetic profile of a NEP inhibitor and its active metabolite(s) in human subjects.
Procedure:
-
Study Design: A single-center, open-label, single-ascending dose or multiple-dose study in healthy volunteers.
-
Drug Administration: Administration of a single oral dose of the NEP inhibitor.
-
Sample Collection: Collection of serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Urine samples may also be collected.
-
Bioanalysis: Quantification of the parent drug and its active metabolite(s) in plasma and urine samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t1/2), and clearance (CL) using non-compartmental analysis.
Visualizations
NEP Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of NEP inhibitors. By blocking NEP, these compounds prevent the degradation of natriuretic peptides, leading to an accumulation of these peptides and subsequent activation of their downstream signaling pathways.
Caption: Mechanism of NEP inhibition leading to enhanced physiological effects.
Experimental Workflow for In Vitro IC50 Determination
The following diagram outlines the key steps involved in determining the in vitro IC50 value of a NEP inhibitor.
Caption: Workflow for determining the IC50 of a NEP inhibitor.
Conclusion
This compound is a highly potent NEP inhibitor. Newer generation inhibitors, such as Sacubitrilat and Thiorphan, also exhibit potent NEP inhibition, with some studies suggesting comparable potency. The choice of an appropriate NEP inhibitor for research or development will depend on a variety of factors including the specific research question, the desired pharmacokinetic profile, and the therapeutic indication. While in vitro potency is a key parameter, in vivo efficacy and safety profiles are paramount for clinical translation. This guide provides a foundational comparison to aid in the selection process. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparative assessment of the in vitro potencies of these compounds.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candoxatril, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racecadotril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Safety Operating Guide
Navigating the Disposal of CGS 24592: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds are paramount to ensuring a safe and compliant laboratory environment. CGS 24592, an orally active and potent inhibitor of neutral endopeptidase 24.11 (NEP), is one such compound used in cardiovascular research.[1][2] While specific disposal instructions from a Safety Data Sheet (SDS) for this compound are not publicly available, a systematic approach based on its chemical properties and general laboratory safety principles can ensure its responsible management.
Understanding this compound:
This compound is a research chemical with the molecular formula C19H23N2O6P.[3][4] It is identified by CAS numbers 147923-04-4 and 147861-76-5.[3] Its IUPAC name is 3-[[(2S)-3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid.[3] As a phosphorus-containing organic compound, its disposal requires careful consideration to mitigate potential environmental and health hazards.
Core Principles for Disposal of Research Chemicals:
In the absence of a specific SDS, the following principles, in consultation with your institution's Environmental Health and Safety (EHS) department, should guide the disposal process:
-
Treat as Hazardous Waste: All research compounds, including this compound and its experimental derivatives, should be treated as hazardous waste unless confirmed otherwise by a qualified EHS professional.
-
Do Not Dispose Down the Drain: Organic compounds, especially those containing phosphorus, should never be disposed of via the sanitary sewer system.
-
Waste Minimization: Employ experimental designs and techniques that minimize the generation of chemical waste.
Step-by-Step Disposal Protocol for this compound:
The following is a generalized protocol for the disposal of this compound and associated waste materials. It is imperative to adapt these steps to your institution's specific policies and procedures.
Waste Identification and Segregation:
Properly segregate waste streams to ensure compatibility and facilitate appropriate disposal methods.
| Waste Stream | Description |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas). |
| Liquid Waste | Solutions containing this compound, including stock solutions, experimental dilutions, and reaction mixtures. This also includes the first rinse of any contaminated glassware. |
| Sharps Waste | Contaminated needles, syringes, and pipette tips used for handling this compound solutions. |
Waste Containment and Labeling:
Proper containment and labeling are critical for safe storage and transport.
-
Containers: Use chemically resistant, leak-proof containers with secure screw-top lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its IUPAC name), the approximate concentration and quantity of the waste, and the date of accumulation.
Storage of Waste:
Store waste in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic. Ensure that incompatible waste streams are not stored together.
Scheduling a Waste Pickup:
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate in the laboratory for extended periods.
Experimental Workflow for Disposal:
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that all waste generated from research activities involving this compound is managed in a safe, compliant, and environmentally responsible manner. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal challenges.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
